Jbir-94
Description
3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide has been reported in Streptomyces with data available.
from Streptomyces sp. R56-07; structure in first source
Properties
Molecular Formula |
C24H32N2O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide |
InChI |
InChI=1S/C24H32N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-6,9-10,15-16,27-28H,3-4,7-8,11-14H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
OHINCKONHZEPNF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Jbir-94: A Technical Overview of its Antioxidant and Cytotoxic Activities
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Jbir-94 is a naturally occurring phenolic compound, identified as a hydroxycinnamic acid amide containing putrescine.[1] Isolated from the fermentation broth of Streptomyces sp. R56-07, its primary characterized biological activities are potent antioxidant effects and moderate cytotoxicity against human lung carcinoma cells.[1][2] This document provides a detailed examination of the available data on this compound, focusing on its mechanism of action as currently understood through its radical scavenging and cytotoxic properties. It includes a compilation of all reported quantitative data, detailed experimental protocols for the key assays used in its characterization, and visualizations of its known activities and experimental workflows. While the precise molecular targets and signaling pathways of this compound remain to be elucidated, this guide serves as a comprehensive resource on the existing foundational knowledge.
Core Biological Activities
The mechanism of action of this compound is currently defined by two primary, experimentally observed activities:
-
Antioxidant Activity: this compound has demonstrated significant radical scavenging capabilities.[1] This is attributed to its phenolic structure, which allows it to donate hydrogen atoms to neutralize free radicals.
-
Cytotoxic Activity: The compound exhibits mild cytotoxic effects against the A549 human small lung cancer cell line.[2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound's biological activities.
Table 1: Antioxidant Activity of this compound
| Assay Type | Target | IC50 (μM) | Source |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 11.4 | [1] |
Table 2: Cytotoxic Activity of this compound and Analogs
| Compound | Cell Line | Assay Type | IC50 (μM) | Source |
| This compound | A549 (Human Lung Carcinoma) | MTT Assay | 52.88 ± 11.69 | [2] |
| Analog 3 | A549 (Human Lung Carcinoma) | MTT Assay | 78.92 ± 8.92 | [2] |
| Analog 4 | A549 (Human Lung Carcinoma) | MTT Assay | >100 | [2] |
Detailed Experimental Protocols
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is used to measure the capacity of a compound to act as a free radical scavenger.
-
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The reduction in absorbance is proportional to the antioxidant capacity of the compound.[3][4]
-
Reagents and Materials:
-
This compound (or test compound)
-
1,1-diphenyl-2-picrylhydrazyl (DPPH)
-
Spectrophotometer
-
96-well plate or cuvettes
-
-
Protocol:
-
Preparation of DPPH Solution: A fresh stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.2 mg/mL).[5] This solution should be protected from light.
-
Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted to create a range of concentrations to be tested.
-
Reaction Mixture: An aliquot of the DPPH solution is added to each concentration of the test compound. A control sample is prepared containing only the DPPH solution and the solvent.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Measurement: The absorbance of each sample is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured.
-
Reagents and Materials:
-
A549 (human small lung cancer) cells
-
Growth medium (e.g., RPMI 1640 or DMEM)
-
This compound (or test compound)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well cell culture plate
-
Multi-well plate reader (spectrophotometer)
-
-
Protocol:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The growth medium is removed, and fresh medium containing various concentrations of this compound is added to the wells. Control wells contain medium with vehicle only.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 48 hours).[2]
-
MTT Addition: Following the treatment period, MTT solution (e.g., 20 µL of a 5 mg/mL stock) is added to each well, and the plate is incubated for an additional period (e.g., 4-5 hours) to allow for formazan crystal formation.[2]
-
Solubilization: The medium containing MTT is removed, and a solubilization buffer (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Measurement: The absorbance is measured on a plate reader at a wavelength of 570 nm (with a reference wavelength often at 650 nm).
-
IC50 Determination: The percentage of cell viability relative to the control is calculated for each concentration. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from the resulting dose-response curve.
-
Visualizations
Experimental and Logical Workflows
Conclusion and Future Directions
The current understanding of this compound's mechanism of action is limited to its observed antioxidant and cytotoxic effects. The compound is an effective DPPH radical scavenger and displays mild, dose-dependent toxicity to A549 lung cancer cells. While these activities are well-documented, the specific intracellular targets and the signaling pathways modulated by this compound have not yet been identified.
Future research should be directed towards:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify specific protein binding partners.
-
Pathway Analysis: Performing transcriptomic and proteomic analyses of this compound-treated cells to uncover modulated signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to understand its physiological effects and therapeutic potential.
This document provides a comprehensive summary of the existing knowledge on this compound, offering a solid foundation for researchers and professionals in the field of drug development to build upon.
References
The Discovery, Origin, and Biological Activities of Jbir-94: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbir-94, a phenolic compound classified as a hydroxycinnamic acid amide, was first isolated from the fermentation broth of Streptomyces sp. R56-07.[1] Structurally, it is N,N'-bis(p-coumaroyl)putrescine. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, structure elucidation, and bioactivity assessment. Furthermore, this guide presents a putative biosynthetic pathway for this compound in Streptomyces and explores potential mechanisms of action, including its interaction with cellular signaling pathways, based on its observed antioxidant and cytotoxic properties. All quantitative data are summarized in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams.
Discovery and Origin
This compound was discovered and isolated from the fermentation broth of Streptomyces sp. R56-07.[1] The producing organism was identified as a novel species of Streptomyces through phylogenetic analysis. Along with this compound, a related compound, Jbir-125 (a spermidine (B129725) derivative), was also isolated from the same bacterial strain.[1] These compounds represent some of the first examples of hydroxycinnamic acid amides containing putrescine or spermidine to be identified from actinomycetes.[1]
Physicochemical Properties and Structure
The structure of this compound was elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analyses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₄ | Inferred from structure |
| Molecular Weight | 380.44 g/mol | Inferred from structure |
| Chemical Name | N,N'-bis(p-coumaroyl)putrescine | Inferred from structure |
| Class | Hydroxycinnamic Acid Amide | [1] |
Biological Activities
This compound has demonstrated notable antioxidant properties and mild cytotoxic activity against human cancer cells.
Antioxidant Activity
This compound exhibits significant radical scavenging activity as determined by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay.[1] This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to stabilize free radicals.
Cytotoxic Activity
In addition to its antioxidant effects, this compound has been shown to possess mild toxicity towards human small lung cancer cells (A549). This activity was determined through total synthesis of the compound, which enabled further biological evaluation.
Table 2: Quantitative Biological Activity Data for this compound
| Activity | Assay | Cell Line | IC₅₀ Value | Reference |
| Antioxidant | DPPH radical scavenging | - | 11.4 µM | [1] |
| Cytotoxicity | Not specified | A549 (human small lung cancer) | 52.88 ± 11.69 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.
Fermentation of Streptomyces sp. R56-07 and Isolation of this compound
The following is a general protocol for the fermentation of Streptomyces and subsequent isolation of phenolic compounds like this compound, based on standard methods.
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Streptomyces sp. R56-07.
Methodology:
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. R56-07 is used to inoculate a seed culture medium. The seed culture is incubated for 2-3 days at 28-30°C with shaking.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out for 7-14 days under the same temperature and agitation conditions.
-
Extraction: After fermentation, the culture broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted multiple times with an equal volume of ethyl acetate.
-
Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing this compound are identified by thin-layer chromatography (TLC). These fractions are then pooled and further purified by reversed-phase HPLC to yield pure this compound.
Structure Elucidation
The chemical structure of this compound is determined using the following spectroscopic techniques.
Workflow for Structure Elucidation
References
Jbir-94 Natural Product: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jbir-94 is a naturally occurring phenolic compound first isolated from the fermentation broth of Streptomyces sp. R56-07. Structurally, it is a hydroxycinnamic acid amide, a class of compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, including quantitative data, detailed experimental protocols, and a visualization of its putative mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Biological Activity Data
The biological activities of this compound have been quantitatively assessed, primarily focusing on its antioxidant and cytotoxic properties. The following table summarizes the key findings from published studies.
| Biological Activity | Assay | Cell Line | IC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | - | 11.4 µM | [1] |
| Cytotoxicity | MTT Assay | A549 (Human Lung Carcinoma) | 52.88 ± 11.69 µM | [2] |
Experimental Protocols
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the antioxidant activity of a compound through its ability to scavenge free radicals.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., methanol (B129727) or ethanol)
-
DPPH (1,1-diphenyl-2-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol (B145695) (as solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Serially dilute the this compound stock solution to obtain a range of concentrations to be tested.
-
In a 96-well microplate, add a specific volume of each this compound dilution to the wells.
-
Add an equal volume of the DPPH solution to each well containing the this compound solution.
-
Include a control well containing the solvent and DPPH solution without this compound.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample containing this compound.
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in cell culture medium)
-
A549 human lung carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (typically 5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and then dilute it with the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours) in a CO2 incubator at 37°C.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as follows:
where Abs_sample is the absorbance of the cells treated with this compound and Abs_control is the absorbance of the vehicle-treated cells.
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound.
Signaling Pathways and Mechanism of Action
As of the latest available literature, the specific signaling pathways modulated by this compound in mammalian cells have not been elucidated. The primary reported biological activity is its ability to scavenge free radicals directly, suggesting a mechanism of action rooted in its antioxidant properties. The cytotoxic effects observed in A549 cells may be a consequence of this antioxidant activity or could involve other currently unknown molecular targets.
Further research is required to determine if this compound interacts with specific cellular signaling cascades, such as the NF-κB or MAPK pathways, which are often influenced by the cellular redox state.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for assessing the biological activity of this compound.
Putative Antioxidant Mechanism of Action
Caption: Putative radical scavenging mechanism of this compound.
References
Jbir-94: A Technical Guide to its Antioxidant Properties and Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbir-94, a phenolic compound first isolated from Streptomyces sp. R56-07, has demonstrated notable antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role as an antioxidant, including its known radical scavenging activity and its potential mechanisms of action. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and proposes a putative signaling pathway based on the activity of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Introduction
This compound is a symmetrically substituted phenolic amide, specifically a bis(hydroxycinnamic acid) amide of putrescine.[1] Its structure, featuring two hydroxycinnamic acid moieties, suggests a potent capacity for antioxidant activity, a characteristic common to many phenolic compounds.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants like this compound represent a promising avenue for therapeutic intervention by mitigating the damaging effects of ROS. This guide will delve into the technical details of this compound's antioxidant profile.
Quantitative Data on Antioxidant and Cytotoxic Activities
The antioxidant and cytotoxic properties of this compound have been quantified in several studies. The available data is summarized in the tables below for ease of comparison.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value (µM) | Source |
| This compound | DPPH Radical Scavenging | 11.4 | [1] |
| JBIR-125 | DPPH Radical Scavenging | 35.1 | [1] |
| N,N'-diferuloyl-putrescine (DFP) | DPPH Radical Scavenging | 38.46 | [2] |
| N,N'-diferuloyl-putrescine (DFP) | Superoxide (B77818) Radical Scavenging | 291.62 | [2] |
| N,N'-dicoumaroyl-putrescine (DCP) | Hydroxyl Radical Scavenging | 120.55 | [2] |
Table 2: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Source |
| This compound | A549 (Human Lung Carcinoma) | Not Specified | > 50 | Not Specified in Abstract |
Note: The specific cytotoxicity assay for this compound on A549 cells was not detailed in the available literature abstracts. The value indicates low cytotoxicity at the tested concentrations.
Putative Mechanism of Action: The Nrf2-ARE Signaling Pathway
While direct experimental evidence for this compound's mechanism of action is currently limited, its structural characteristics as a phenolic amide strongly suggest a role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a primary regulator of cellular defense against oxidative stress.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, or to activators like certain phenolic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. These genes encode for a range of protective proteins, including antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as enzymes involved in glutathione synthesis and recycling.
The proposed mechanism for this compound's activation of the Nrf2-ARE pathway is illustrated in the following diagram.
Caption: Putative activation of the Nrf2-ARE pathway by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide methodologies for key assays relevant to the evaluation of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
This compound (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
Cellular Cytotoxicity Assay (General Protocol)
This protocol provides a general framework for assessing the cytotoxicity of a compound on a cell line, such as A549 human lung carcinoma cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
A549 cells (or other target cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours (depending on the experimental design) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows:
where A_sample is the absorbance of the treated cells, A_control is the absorbance of the untreated cells, and A_blank is the absorbance of the medium alone.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antioxidant activity through its ability to scavenge free radicals. While its full antioxidant profile and precise mechanism of action are yet to be fully elucidated, the available evidence, particularly from structurally related compounds, strongly suggests its involvement in the Nrf2-ARE signaling pathway. This pathway is a critical regulator of cellular antioxidant defenses, and its activation by this compound could have significant therapeutic implications.
Future research should focus on:
-
Expanding the antioxidant profile: Evaluating the efficacy of this compound in scavenging a broader range of reactive oxygen and nitrogen species using assays such as ORAC, ABTS, and cellular antioxidant assays.
-
Investigating effects on antioxidant enzymes: Quantifying the impact of this compound on the expression and activity of key antioxidant enzymes like SOD, CAT, and GPx in relevant cell models.
-
Validating the mechanism of action: Directly investigating the ability of this compound to activate the Nrf2 signaling pathway through reporter gene assays, Western blotting for Nrf2 nuclear translocation, and qPCR for the expression of Nrf2 target genes.
-
In vivo studies: Assessing the antioxidant and protective effects of this compound in animal models of diseases associated with oxidative stress.
A more comprehensive understanding of this compound's biological activities will be instrumental in unlocking its potential as a lead compound for the development of novel antioxidant-based therapies.
References
An In-Depth Technical Guide to the Core Biosynthesis of Jbir-94 in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway for Jbir-94 has not been experimentally elucidated in the scientific literature. The following guide presents a scientifically informed hypothetical pathway based on the known chemical structure of this compound, the producing organism (Streptomyces sp. R56-07), and established knowledge of analogous biosynthetic pathways in bacteria. The experimental protocols described are proposed methodologies for validating this hypothetical pathway.
Introduction to this compound
This compound is a secondary metabolite isolated from Streptomyces sp. R56-07.[1] It is a symmetrical N,N'-bis-(p-coumaroyl)putrescine, belonging to the class of hydroxycinnamic acid amides (HCAAs). These compounds are known for their diverse biological activities, including antioxidant properties. The structure of this compound suggests a biosynthetic origin from two primary precursors: p-coumaric acid and putrescine .
Hypothetical Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound in Streptomyces sp. R56-07 is a multi-step process that begins with the production of its primary precursors from central metabolism. The pathway can be divided into three main stages:
-
Biosynthesis of p-Coumaric Acid: Derived from the shikimate pathway.
-
Biosynthesis of Putrescine: Derived from L-arginine or L-ornithine.
-
Condensation to form this compound: Activation of p-coumaric acid and subsequent amidation with putrescine.
Biosynthesis of the Precursor: p-Coumaric Acid
In bacteria, p-coumaric acid is typically synthesized from L-tyrosine, a product of the shikimate pathway.
-
Step 1: Deamination of L-Tyrosine. The enzyme Tyrosine Ammonia Lyase (TAL) is proposed to catalyze the non-oxidative deamination of L-tyrosine to yield p-coumaric acid.
Biosynthesis of the Precursor: Putrescine
Bacteria utilize several pathways to produce putrescine. Two of the most common routes start from L-arginine or L-ornithine.[1][2][3][4][5]
-
Pathway A: From L-Arginine (via Agmatine).
-
Arginine Decarboxylase (ADC) converts L-arginine to agmatine (B1664431).
-
Agmatinase (AUH) hydrolyzes agmatine to produce putrescine and urea.
-
-
Pathway B: From L-Ornithine.
-
Ornithine Decarboxylase (ODC) directly converts L-ornithine to putrescine.
-
Final Assembly of this compound
The final stage involves the activation of two molecules of p-coumaric acid and their sequential condensation with one molecule of putrescine.
-
Step 2: Activation of p-Coumaric Acid. An Acyl-CoA Ligase is hypothesized to activate p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA . This reaction is typically ATP-dependent.
-
Step 3: First Amide Bond Formation. An Amide Synthase or a Transferase is proposed to catalyze the transfer of the p-coumaroyl group from p-coumaroyl-CoA to one of the amino groups of putrescine, forming an intermediate, N-(p-coumaroyl)putrescine.
-
Step 4: Second Amide Bond Formation. The same or a similar Amide Synthase/Transferase would then catalyze the acylation of the remaining free amino group of N-(p-coumaroyl)putrescine with a second molecule of p-coumaroyl-CoA to yield the final product, this compound.
Visualizing the Hypothetical Pathways
Hypothetical Biosynthesis of this compound
Caption: Hypothetical biosynthetic pathway of this compound from primary metabolites.
Proposed Experimental Protocols for Pathway Elucidation
To validate the hypothetical biosynthetic pathway of this compound, a series of molecular genetics and biochemical experiments would be required.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
Objective: To locate the putative this compound BGC in the genome of Streptomyces sp. R56-07.
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of Streptomyces sp. R56-07 using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis:
-
Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative secondary metabolite BGCs.
-
Search for a BGC containing genes encoding a Tyrosine Ammonia Lyase (TAL) , an Acyl-CoA Ligase , and an Amide Synthase/Transferase . The presence of genes for putrescine biosynthesis (e.g., arginine decarboxylase, agmatinase) within or near the cluster would provide further evidence.
-
-
Homology Searches: Perform BLASTp searches using known protein sequences of TALs, acyl-CoA ligases, and amide synthases from other Streptomyces species to identify candidate genes within the Streptomyces sp. R56-07 genome.
Gene Inactivation Studies
Objective: To confirm the involvement of candidate genes in this compound biosynthesis.
Methodology:
-
Mutant Construction: Generate targeted gene knockouts of the candidate TAL, acyl-CoA ligase, and amide synthase genes in Streptomyces sp. R56-07. This can be achieved using CRISPR/Cas9-based methods or homologous recombination techniques adapted for Streptomyces.
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under conditions known to produce this compound.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (HPLC-MS).
-
Compare the metabolite profiles. Abolished production of this compound in a mutant strain would confirm the essentiality of the knocked-out gene. Accumulation of a biosynthetic intermediate (e.g., p-coumaric acid) would provide further evidence for the gene's function.
-
In Vitro Enzyme Assays
Objective: To biochemically characterize the function of the enzymes in the pathway.
Methodology:
-
Heterologous Expression and Purification:
-
Clone the candidate genes (TAL, Acyl-CoA Ligase, Amide Synthase) into an expression vector (e.g., pET series) and transform into a suitable host, such as E. coli BL21(DE3).
-
Overexpress the proteins, typically as His-tagged fusions, and purify them using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Activity Assays:
-
TAL Assay: Incubate the purified TAL enzyme with L-tyrosine and monitor the formation of p-coumaric acid over time using HPLC.
-
Acyl-CoA Ligase Assay: In a reaction mixture containing the purified enzyme, p-coumaric acid, ATP, and Coenzyme A, measure the formation of p-coumaroyl-CoA by HPLC.
-
Amide Synthase Assay: Incubate the purified amide synthase with p-coumaroyl-CoA and putrescine. Monitor the formation of N-(p-coumaroyl)putrescine and this compound by HPLC-MS.
-
Proposed Experimental Workflow Diagram
Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.
Hypothetical Quantitative Data
The following table presents hypothetical data that could be expected from the successful execution of the proposed experiments. These values are for illustrative purposes to guide researchers in what to measure.
| Experiment | Parameter Measured | Hypothetical Value (Wild-Type) | Hypothetical Value (Gene Knockout Mutant) |
| Metabolite Analysis | This compound Titer (µg/mL) | 15.5 ± 2.1 | Not Detected (< 0.1) |
| p-Coumaric Acid Accumulation (µg/mL) | 0.5 ± 0.1 | 8.9 ± 1.5 (in Acyl-CoA Ligase mutant) | |
| Enzyme Kinetics | TAL Specific Activity (nmol/min/mg) | 150 ± 12 | N/A |
| Acyl-CoA Ligase Specific Activity (nmol/min/mg) | 210 ± 18 | N/A | |
| Amide Synthase Specific Activity (nmol/min/mg) | 85 ± 9 | N/A |
Conclusion
While the definitive biosynthetic pathway of this compound remains to be discovered, this guide provides a robust, scientifically-grounded hypothesis. The proposed pathway, involving the condensation of p-coumaric acid and putrescine, aligns with known biosynthetic logic for similar natural products. The detailed experimental workflows offer a clear roadmap for researchers to validate this hypothesis, identify the responsible gene cluster and enzymes, and potentially engineer the pathway for enhanced production or the generation of novel analogs for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of two families of bacterial enzymes in putrescine synthesis from agmatine via agmatine deiminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A probable new pathway for the biosynthesis of putrescine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Jbir-94: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbir-94, a phenolic compound first isolated from Streptomyces sp. R56-07, has demonstrated notable antioxidative and cytotoxic properties, suggesting its potential for therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, including its biological activities, experimental protocols for its evaluation, and a discussion of its potential mechanisms of action. Quantitative data from published studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and development. Visualizations of experimental workflows and potential signaling pathways are included to offer a clear and concise understanding of the current knowledge surrounding this promising natural product.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a hydroxycinnamic acid amide, has emerged as a compound of interest due to its significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity and its cytotoxic effects against human lung cancer cells.[1] Its unique chemical structure, featuring a polyamine backbone, distinguishes it from many other phenolic antioxidants and may contribute to its biological profile. This document aims to consolidate the available technical information on this compound to serve as a resource for researchers exploring its therapeutic utility.
Quantitative Biological Data
The biological activities of this compound have been quantified in terms of its antioxidant and cytotoxic potential. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.
| Biological Activity | Assay | Cell Line | IC50 Value (µM) | Reference |
| Antioxidant | DPPH Radical Scavenging | - | 11.4 | [1] |
| Cytotoxicity | MTT Assay | A549 (Human Lung Carcinoma) | 52.88 ± 11.69 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the assessment of this compound's biological activities.
DPPH (1,1-Diphenyl-2-Picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method used to determine the antioxidant capacity of a compound.[2][3][4][5]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound and is measured by the decrease in absorbance at approximately 517 nm.[2]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.[2]
-
Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the this compound solution. A control is prepared with the solvent and the DPPH solution without the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.[6][9]
Protocol:
-
Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator with 5% CO2.[6]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
-
Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces the viability of the cells by 50%, is determined by plotting the percentage of cell viability against the concentration of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its biological evaluation.
Caption: Workflow from synthesis to biological evaluation of this compound.
Potential Antioxidant Mechanism
As a phenolic compound, this compound likely exerts its antioxidant effect through hydrogen atom donation to neutralize free radicals.
Caption: Proposed antioxidant mechanism of this compound via hydrogen atom donation.
Hypothetical Cytotoxic Signaling Pathway
The cytotoxicity of many phenolic compounds in cancer cells is associated with the induction of apoptosis. A plausible, though not yet demonstrated for this compound, mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and caspase activation.
Caption: Hypothetical apoptotic pathway induced by this compound in cancer cells.
Discussion and Future Directions
The available data indicate that this compound is a promising natural product with both antioxidant and cytotoxic activities. Its potency as a radical scavenger is noteworthy, and its moderate cytotoxicity against A549 lung cancer cells warrants further investigation.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying this compound's cytotoxic effects is crucial. Investigating its impact on specific signaling pathways involved in apoptosis, cell cycle regulation, and oxidative stress in cancer cells will provide valuable insights.
-
In Vivo Studies: To date, the evaluation of this compound has been limited to in vitro assays. Preclinical studies in animal models are necessary to assess its efficacy, pharmacokinetics, and safety profile in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs could help identify the key structural features responsible for its biological activities. This could lead to the development of more potent and selective derivatives with improved therapeutic potential.
-
Broader Biological Screening: The therapeutic potential of this compound may extend beyond its antioxidant and anticancer effects. Screening against a wider range of biological targets, including inflammatory and microbial pathways, could uncover novel applications.
Conclusion
This compound is a compelling natural product with demonstrated bioactivities that merit further exploration. This technical guide provides a foundation for researchers and drug development professionals to build upon, with the aim of unlocking the full therapeutic potential of this unique molecule. The detailed protocols and visualizations presented herein are intended to facilitate the design of future studies and accelerate the translation of these promising preclinical findings.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 4. marinebiology.pt [marinebiology.pt]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT | PDF | Biochemistry | Chemistry [scribd.com]
- 8. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Jbir-94: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jbir-94, a naturally occurring phenolic compound isolated from Streptomyces sp. R56-07, has garnered interest for its notable antioxidant properties. This technical guide provides a comprehensive overview of the chemical information, known biological activities, and detailed experimental protocols relevant to the study of this compound. While the precise signaling pathways modulated by this compound are still under investigation, this document outlines plausible mechanisms of action based on its structural class and observed effects, focusing on the Keap1-Nrf2 and NF-κB signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Information
This compound is classified as a peptide and is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 1354794-10-7 | [1] |
| Molecular Formula | C₂₄H₃₂N₂O₆ | [1] |
| Molecular Weight | 444.52 g/mol | [1] |
| Chemical Class | Peptide | [1] |
| Bio-activity | Antioxidant | [1] |
Biological Activity
This compound has been primarily characterized by its antioxidant and mild cytotoxic activities.
Antioxidant Activity
This compound exhibits significant radical scavenging activity, as demonstrated in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals.
| Assay | IC₅₀ Value (µM) | Reference |
| DPPH Radical Scavenging | 11.4 | [2] |
Cytotoxic Activity
This compound has demonstrated mild cytotoxicity against the A549 human small lung cancer cell line.
| Cell Line | IC₅₀ Value (µM) | Reference |
| A549 (Human Small Lung Cancer) | 52.88 ± 11.69 | [3] |
Proposed Signaling Pathways and Mechanism of Action
While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its chemical structure as a phenolic antioxidant suggests potential interactions with key cellular signaling cascades that respond to oxidative stress, such as the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. It is plausible that this compound, as an antioxidant, could activate the Nrf2 pathway, leading to the upregulation of cellular defense mechanisms.
Caption: Proposed activation of the Nrf2 pathway by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many antioxidant compounds have been shown to inhibit NF-κB activation. This compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway, potentially by scavenging reactive oxygen species (ROS) that can act as secondary messengers in NF-κB activation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Protocols
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.
-
Prepare a series of dilutions of ascorbic acid as a positive control.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution and control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.
Materials:
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Western Blot Analysis for Nrf2 Activation
This protocol is designed to assess the effect of this compound on the nuclear translocation of Nrf2.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies against Lamin B1 (nuclear loading control) and β-actin (cytoplasmic loading control) to ensure equal loading.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to that in cells treated with the activator alone to determine the inhibitory effect of this compound.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and mild cytotoxic properties. While its precise molecular mechanisms are yet to be fully elucidated, its chemical structure suggests a potential role in modulating key cellular signaling pathways involved in oxidative stress and inflammation, such as the Keap1-Nrf2 and NF-κB pathways. The experimental protocols provided in this guide offer a robust framework for further investigation into the biological activities and therapeutic potential of this compound. Future research should focus on validating its effects on these proposed signaling pathways and identifying its direct molecular targets to fully understand its mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Jbir-94
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Jbir-94, a naturally occurring polyphenol with significant antioxidative properties. The synthesis is based on a convergent approach, utilizing key reactions such as EDCI coupling, Boc deprotection, and palladium-catalyzed hydrogenation. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further biological evaluation and drug development studies.
Overview of the Synthetic Strategy
The total synthesis of this compound (1) is achieved through a linear sequence starting from commercially available materials. The core of the strategy involves the sequential acylation of a mono-protected diamine (N-Boc-1,4-diaminobutane) with a protected ferulic acid derivative. The final step involves a deprotection to yield the target molecule.
Quantitative Data Summary
The following table summarizes the yields for each key step in the total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | EDCI Coupling | N-Boc-1,4-diaminobutane & 7c | Intermediate 13 | 88 |
| 2 | TFA-mediated Boc Deprotection | Intermediate 13 | Intermediate 14 | 82 |
| 3 | EDCI Coupling | Intermediate 14 & 7c | Intermediate 9c | 85 |
| 4 | Pd-catalyzed Hydrogenation | Intermediate 9c | This compound (1) | 84 |
| Overall Yield | N-Boc-1,4-diaminobutane | This compound (1) | 52-54 |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Synthesis of Intermediate 13 (Mono-acylation)
This step involves the coupling of N-Boc-1,4-diaminobutane (12) with the protected ferulic acid derivative (7c) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent.
Protocol:
-
To a solution of N-Boc-1,4-diaminobutane (12) (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) (0.1 M), add the protected ferulic acid derivative (7c) (1.0 eq), triethylamine (B128534) (Et₃N) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a 1:1 mixture of CH₂Cl₂/hexanes to afford intermediate 13 as a clean product[1].
Step 2: Synthesis of Intermediate 14 (Boc Deprotection)
The tert-butyloxycarbonyl (Boc) protecting group is removed from intermediate 13 using trifluoroacetic acid (TFA).
Protocol:
-
Dissolve intermediate 13 (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and TFA (0.1 M).
-
Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To neutralize the residue, dissolve it in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is then subjected to a pH adjustment. Suspend the crude material in water and add 2M aqueous sodium hydroxide (B78521) (NaOH) until the pH is greater than 10, leading to precipitation.
-
Extract the aqueous layer extensively with CH₂Cl₂ (approximately 20 times).
-
Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate.
-
Recrystallize the product overnight from 90% EtOAc/hexanes to obtain pure intermediate 14 [1].
Step 3: Synthesis of Intermediate 9c (Second Acylation)
Intermediate 14 is acylated with a second equivalent of the protected ferulic acid derivative (7c) using EDCI.
Protocol:
-
Follow the same procedure as in Step 1, using intermediate 14 (1.0 eq) and the protected ferulic acid derivative (7c) (1.0 eq).
-
After workup, purify the crude product by recrystallization from CH₂Cl₂ to yield intermediate 9c [1].
Step 4: Total Synthesis of this compound (1) (Debenzylation)
The final step is the removal of the benzyl (B1604629) protecting groups from intermediate 9c via palladium-catalyzed hydrogenation to yield this compound.
Protocol:
-
Dissolve intermediate 9c (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH) or ethyl acetate (EtOAc) (0.05 M).
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, This compound (1) [1].
Visualizations
Total Synthesis Workflow of this compound
Caption: Overall synthetic workflow for the total synthesis of this compound.
Radical Scavenging Mechanism of Polyphenols
This compound, as a polyphenol, is believed to exert its antioxidant effects through a radical scavenging mechanism. The phenolic hydroxyl groups are key to this activity.
Caption: General mechanism of free radical scavenging by polyphenols like this compound.
References
Application Notes and Protocols for the Extraction and Purification of Jbir-94 from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jbir-94 is a phenolic compound isolated from the fermentation broth of Streptomyces sp. R56-07.[1] It belongs to the hydroxycinnamic acid amide class of natural products and has demonstrated notable antioxidative properties. Specifically, this compound exhibits 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, indicating its potential as a valuable molecule in the research and development of therapeutics targeting oxidative stress-related pathologies.[1] These application notes provide detailed protocols for the fermentation of Streptomyces sp. R56-07, followed by the extraction and purification of this compound.
Data Presentation
The following tables provide a structured overview of the reported bioactivity of this compound and a template for researchers to document quantitative data throughout the extraction and purification process.
Table 1: Bioactivity of this compound
| Bioactivity Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 11.4 | [1] |
Table 2: Representative Quantitative Data Log for this compound Extraction and Purification
| Purification Step | Starting Material (Volume/Weight) | Product Weight (mg) | Step Yield (%) | Cumulative Yield (%) | Purity (%) |
| Fermentation Broth | 10 L | N/A | N/A | N/A | N/A |
| Ethyl Acetate (B1210297) Extraction | 10 L | Enter Data | Calculate | Calculate | Enter Data |
| Silica (B1680970) Gel Chromatography | Enter Data | Enter Data | Calculate | Calculate | Enter Data |
| Preparative HPLC | Enter Data | Enter Data | Calculate | Calculate | Enter Data |
Note: Researchers should fill in the data based on their experimental results.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the production and isolation of this compound.
Protocol 1: Fermentation of Streptomyces sp. R56-07
This protocol describes the cultivation of Streptomyces sp. R56-07 for the production of this compound.
Materials:
-
Streptomyces sp. R56-07 culture
-
Yeast Extract-Malt Extract (YEME) Agar (B569324)
-
Seed culture medium (e.g., Tryptone-Soya Broth)
-
Production culture medium (e.g., Glucose-Soybean Meal Broth)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Strain Activation: Streak a cryopreserved stock of Streptomyces sp. R56-07 onto YEME agar plates. Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed culture medium with a loopful of spores from the agar plate. Incubate at 28°C with shaking at 200 rpm for 48 hours.
-
Production Culture: Inoculate a 2 L baffled flask containing 500 mL of production medium with a 5% (v/v) inoculum from the seed culture.
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days. Monitor the culture periodically for growth and secondary metabolite production.
Protocol 2: Extraction of this compound
This protocol details the solvent-based extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).
-
Mixing: Shake the separatory funnel vigorously for 15-20 minutes to ensure thorough mixing and extraction of the compound into the organic phase.
-
Phase Separation: Allow the layers to separate. The upper layer is the ethyl acetate phase containing this compound.
-
Collection: Carefully collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol describes a two-step purification process using column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) and water (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., chloroform).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the percentage of methanol (B129727) in chloroform).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to this compound.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator.
Step 2: Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified sample from the previous step in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Injection and Fractionation: Inject the sample onto the HPLC system and collect the peak corresponding to this compound.
-
Final Product: Lyophilize the collected fraction to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Hypothetical Signaling Pathway
This compound's antioxidant activity suggests it may modulate cellular signaling pathways involved in the oxidative stress response. The Nrf2-ARE pathway is a key regulator of endogenous antioxidant defenses. The following diagram illustrates a hypothetical mechanism by which this compound could exert its protective effects.
References
Application Note: DPPH Assay for Determining the Antioxidant Activity of Jbir-94
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jbir-94 is a phenolic compound isolated from the fermentation broth of a novel species of Streptomyces (strain R56-07).[1] Phenolic compounds are a well-established class of natural products known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.[3] Consequently, there is significant interest in the discovery and characterization of novel antioxidant compounds from natural sources, such as marine microorganisms.[4][5][6][7] This application note provides a detailed protocol for evaluating the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[8][9][10] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the non-radical form, DPPH-H, which is a pale yellow.[10][11][12] The degree of discoloration, measured spectrophotometrically, is indicative of the scavenging potential of the compound being tested.[13]
Data Presentation
The antioxidant activity of this compound was determined by its ability to scavenge the DPPH radical. The scavenging activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | IC50 (µM) |
| This compound | 11.4[1] |
| Jbir-125 | 35.1[1] |
| α-Tocopherol (Vitamin E) | 9.0[3] |
Table 1: DPPH radical scavenging activity of this compound and related compounds. α-Tocopherol is included as a positive control for comparison.
To illustrate the dose-dependent nature of the antioxidant activity, the following table presents representative data that would be generated during a DPPH assay of this compound.
| This compound Concentration (µM) | Absorbance at 517 nm | % Inhibition |
| 0 (Control) | 1.000 | 0 |
| 2.5 | 0.850 | 15.0 |
| 5.0 | 0.700 | 30.0 |
| 10.0 | 0.550 | 45.0 |
| 15.0 | 0.400 | 60.0 |
| 20.0 | 0.250 | 75.0 |
Table 2: Representative data for DPPH scavenging activity of this compound at various concentrations. Note: This data is illustrative to demonstrate a typical dose-response relationship and is not experimentally derived from the cited literature.
Experimental Protocols
This section provides a detailed methodology for the DPPH radical scavenging assay to determine the antioxidant activity of this compound.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive control (e.g., Ascorbic acid, α-Tocopherol, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Amber-colored vials or aluminum foil to protect the DPPH solution from light
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) by dissolving an appropriate amount of DPPH in methanol or ethanol.
-
Store the DPPH solution in an amber-colored vial or a flask wrapped in aluminum foil at 4°C to protect it from light. The solution should be freshly prepared for each assay.[9]
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in methanol or ethanol at a known concentration.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., as shown in Table 2).
-
-
Preparation of Positive Control:
-
Prepare a stock solution of a known antioxidant (e.g., ascorbic acid) and perform serial dilutions in the same manner as the test sample.
-
-
Assay Protocol (96-well plate format):
-
Add a fixed volume of the DPPH working solution to each well of a 96-well plate.
-
Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells containing the DPPH solution.
-
The control wells will contain the DPPH solution and the solvent (e.g., methanol) without any sample.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for a specific period, typically 30 minutes.[9]
-
-
Measurement:
-
After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical and can be determined from the dose-response curve.
-
Visualization
Caption: Workflow of the DPPH assay for antioxidant activity.
Caption: Principle of DPPH radical scavenging by this compound.
References
- 1. This compound and JBIR-125, antioxidative phenolic compounds from Streptomyces sp. R56-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tpmap.org [tpmap.org]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Recent Progress in Antioxidant Active Substances from Marine Biota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Marine Natural Products as Novel Antioxidant Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. louis.uah.edu [louis.uah.edu]
- 12. The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl [mdpi.com]
- 13. youtube.com [youtube.com]
Jbir-94: In Vitro Antioxidant Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jbir-94 is a phenolic compound isolated from Streptomyces sp. R56-07 that has demonstrated notable antioxidant properties.[1] As a member of the hydroxycinnamic acid amides, its structural features suggest a capacity to scavenge free radicals, making it a compound of interest for further investigation in the context of oxidative stress-related diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.
These application notes provide a summary of the known in vitro antioxidant activity of this compound and detailed protocols for key antioxidant assays. This information is intended to guide researchers in the further evaluation of this compound's antioxidant potential and to provide a framework for its investigation as a potential therapeutic agent.
Data Presentation
The primary quantitative measure of this compound's antioxidant activity reported in the literature is its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µM) |
| This compound | 11.4[1] |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be utilized to further characterize the antioxidant profile of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[2][3][4][5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent used for the sample dilutions.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.[7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a positive control in a suitable solvent and create serial dilutions.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[9][10][11]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Positive control (e.g., Trolox, Ferrous sulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a positive control in a suitable solvent and create serial dilutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the various concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of ferrous sulfate (B86663) or Trolox. The antioxidant capacity of this compound is then expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per µmol of the compound.
Mandatory Visualization
Caption: Workflow for in vitro antioxidant evaluation of this compound.
Potential Signaling Pathways and Mechanism of Action
This compound, as a phenolic compound, likely exerts its antioxidant effects through direct and indirect mechanisms.
Direct Antioxidant Action: The primary mechanism is believed to be hydrogen atom donation from its phenolic hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.[12][13]
Indirect Antioxidant Action: Phenolic compounds are also known to modulate cellular signaling pathways that control the expression of endogenous antioxidant enzymes.[14][15][16] While the specific pathways affected by this compound have not been elucidated, potential targets for future investigation include:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. Phenolic compounds can activate Nrf2, leading to an enhanced cellular antioxidant defense.
-
MAPK (Mitogen-activated protein kinase) Pathways: These pathways are involved in cellular responses to stress. Certain phenolic compounds can modulate MAPK signaling to protect cells from oxidative damage.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) Pathway: This pathway is crucial for cell survival and can be activated by some antioxidants to promote cell resilience against oxidative stress.
Caption: Proposed antioxidant mechanisms of this compound.
Conclusion
This compound has been identified as a promising antioxidant compound based on its demonstrated DPPH radical scavenging activity. The protocols provided herein offer a standardized approach for the comprehensive in vitro evaluation of its antioxidant potential using multiple assays. Further research is warranted to explore its efficacy in cell-based models of oxidative stress and to elucidate the specific signaling pathways through which it may exert its protective effects. Such studies will be crucial in determining the potential of this compound for development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related disorders.
References
- 1. This compound and JBIR-125, antioxidative phenolic compounds from Streptomyces sp. R56-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Jbir-94 Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of Jbir-94 and its analogs. Detailed protocols for key synthetic steps and data from relevant studies are included to facilitate further research and development in this area.
Introduction
This compound is a naturally occurring phenolic compound isolated from Streptomyces sp. R56-07.[1] It is a hydroxycinnamic acid amide, specifically a conjugate of ferulic acid and putrescine. This compound and its analogs have garnered interest due to their antioxidant and cytotoxic properties, making them potential candidates for further investigation in drug discovery.[1][2] This document outlines the synthetic strategies for accessing this compound and its derivatives, summarizes their biological activities, and proposes potential signaling pathways they may modulate.
Data Presentation
Biological Activity of this compound and Analogs
The following tables summarize the reported quantitative biological data for this compound and its synthesized analogs.
Table 1: Antioxidant Activity of this compound and Jbir-125
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH radical scavenging | 11.4 | [1] |
| Jbir-125 | DPPH radical scavenging | 35.1 | [1] |
Table 2: Cytotoxicity of this compound and Analogs against A549 Human Lung Cancer Cells
| Compound | IC50 (µM) | Source |
| This compound (1) | 52.88 ± 11.69 | [2] |
| Analog 3 | 78.92 ± 8.92 | [2] |
| Analog 4 | >100 | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic steps in the preparation of this compound and its analogs are provided below. These protocols are based on established literature procedures.[2][3]
Protocol 1: EDCI/DMAP-Mediated Amide Coupling
This protocol describes the coupling of a carboxylic acid (e.g., a protected ferulic acid derivative) with a mono-Boc-protected diamine (e.g., N-Boc-putrescine).
Materials:
-
Protected carboxylic acid (1.0 eq)
-
Mono-Boc-protected amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected carboxylic acid (1.0 eq), mono-Boc-protected amine (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDCI (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Boc-protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add an equal volume of TFA to the solution at room temperature. A common ratio is 1:1 DCM:TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate (B77799) salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of a weak base like NaHCO3.
Visualizations
Synthesis Workflow
The following diagram illustrates a general synthetic workflow for the preparation of this compound analogs.
Proposed Signaling Pathways
Given the antioxidant and cytotoxic properties of this compound and its analogs, the following signaling pathways are proposed as potential mechanisms of action.
Antioxidant Activity:
This compound, being a phenolic compound, likely exerts its antioxidant effects through direct radical scavenging and by modulating cellular antioxidant pathways. One of the key pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
References
Jbir-94: Application Notes and Protocols for Studying Oxidative Stress in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jbir-94 is a phenolic compound first isolated from the fermentation broth of Streptomyces sp. R56-07. Structurally, it is a hydroxycinnamic acid amide containing a putrescine moiety. Initial studies have demonstrated its potent antioxidative properties, primarily through its 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate oxidative stress in cellular models. The methodologies and potential mechanisms described herein are based on the known antioxidant capacity of this compound and findings from studies on structurally related hydroxycinnamic acid amides, offering a foundational guide for researchers.
Mechanism of Action
This compound is proposed to exert its antioxidant effects through direct and indirect mechanisms. As a phenolic compound, its hydroxyl groups can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby inhibiting oxidative damage to cellular components. Furthermore, it is hypothesized that this compound may activate endogenous antioxidant defense systems, such as the Nrf2 signaling pathway, leading to the upregulation of cytoprotective enzymes.
References
Troubleshooting & Optimization
Navigating the Synthesis of JBIR-94: A Technical Troubleshooting Guide
For researchers embarking on the total synthesis of the natural polyphenol JBIR-94, achieving a high overall yield can be a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, particularly those related to reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is significantly lower than the reported 52-54%. What are the most likely causes?
A1: Low overall yield in the this compound synthesis can stem from several factors. The most critical steps impacting yield are the EDCI coupling reactions and the TFA-mediated deprotection of the Boc-protected intermediate. Suboptimal conditions in either of these steps can drastically reduce your final product. Additionally, attempting a one-pot synthesis strategy is a known point of failure and should be avoided in favor of a stepwise approach.[1]
Q2: I am having trouble with the initial one-pot, three-molecule assembly. What could be going wrong?
A2: Attempts to synthesize the this compound core through a one-pot, three-molecule assembly have been reported to be unsuccessful.[1] These attempts often result in complex mixtures, unreacted starting materials, or unidentifiable byproducts.[1] Suspected causes for this failure include detrimental interactions with protecting groups and undesired cross-reactivity. For instance, an amine may displace an acetyl protecting group, or silyl (B83357) ethers could have undesired reactions with oxalyl chloride.[1] A more reliable and higher-yielding method is a stepwise approach.[1]
Q3: The deprotection of the t-Boc group is resulting in a low yield of the desired amine. How can I improve this step?
A3: The TFA-mediated deprotection step is crucial and requires careful workup to achieve a high yield (around 82%).[1] A critical parameter is the pH adjustment during the quenching of the reaction. It is essential to add enough 2M aqueous NaOH to bring the precipitated suspension to a pH greater than 10. Following this, extensive extraction (e.g., 20 times with CH2Cl2) is necessary to isolate the product efficiently.[1]
Q4: What are the expected yields for the key steps in the successful stepwise synthesis of this compound?
A4: The reported stepwise synthesis, which has a high overall yield, involves several key steps with consistently high yields. A summary of these yields is provided in the data table below.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the total synthesis of this compound.
Problem 1: Low Yield in the First EDCI Coupling Step (Formation of Intermediate 13)
-
Symptom: The yield of the initial coupling between the t-Boc protected diamine and the carboxylic acid is below the reported 88%.[1]
-
Possible Causes & Solutions:
-
Inactive EDCI: Ensure the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is fresh and has been stored properly. Using old or improperly stored EDCI can lead to significantly lower coupling efficiency.
-
Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) is used as a catalyst. Ensure a catalytic amount is present and that it is of high purity.
-
Reaction Time: Allow the reaction to proceed overnight to ensure completion.
-
Purification: The product is purified by recrystallization from 1:1 CH2Cl2/hexanes.[1] Ensure the solvent ratios are accurate and the cooling process is gradual to maximize crystal formation and purity.
-
Problem 2: Low Yield or Failure in the TFA-Mediated Deprotection (Formation of Intermediate 14)
-
Symptom: The yield of the deprotected amine is significantly lower than the reported 82%.[1]
-
Possible Causes & Solutions:
-
Incorrect Quenching pH: This is a very common failure point. The reaction must be quenched by adding 2M aqueous NaOH until the pH of the suspension is above 10.[1] Use a pH meter or reliable pH strips to confirm.
-
Incomplete Extraction: The product requires extensive extraction to be fully recovered from the aqueous layer. The reported procedure uses 20 extractions with CH2Cl2.[1] Do not reduce the number of extractions.
-
Purification: The product is purified by recrystallization from 90% EtOAc/hexanes.[1] Optimizing the recrystallization conditions may improve yield.
-
Problem 3: Low Yield in the Second EDCI Coupling Step (Formation of Intermediate 9c)
-
Symptom: The yield of the second coupling reaction is below the reported 85%.[1]
-
Possible Causes & Solutions:
-
Purity of Intermediate 14: Ensure the amine from the previous step is pure. Impurities can interfere with the coupling reaction.
-
Reaction Conditions: As with the first coupling, verify the quality of EDCI and ensure the reaction runs to completion.
-
Purification: This intermediate is recrystallized from CH2Cl2.[1] Careful execution of the recrystallization is key to a high isolated yield.
-
Problem 4: Low Yield in the Final Hydrogenation Step (Formation of this compound)
-
Symptom: The final debenzylation step yields less than the reported 84% of this compound.[1]
-
Possible Causes & Solutions:
-
Catalyst Activity: Use fresh, high-quality Palladium on carbon (Pd/C). The catalyst can lose activity over time or if not stored correctly.
-
Hydrogen Pressure: Ensure the reaction is carried out under an appropriate atmosphere of hydrogen.
-
Reaction Time: Allow the reaction to proceed until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the successful stepwise total synthesis of this compound.[1]
| Step | Reactants | Product | Reagents/Conditions | Yield (%) |
| 1. First Amide Coupling | t-Boc-protected diamine (12), Carboxylic acid (7c) | Intermediate 13 | EDCI, Et3N, DMAP | 88 |
| 2. Boc Deprotection | Intermediate 13 | Intermediate 14 | TFA in toluene, then 2M NaOH (pH > 10) | 82 |
| 3. Second Amide Coupling | Intermediate 14, Carboxylic acid (7c) | Intermediate 9c | EDCI | 85 |
| 4. Final Deprotection (Hydrogenation) | Intermediate 9c | This compound (1) | Pd-catalyzed hydrogenation | 84 |
| Overall Yield | 52-54 |
Experimental Protocols
Key Experiment: TFA-Mediated Deprotection and Workup
-
Reaction: The t-Boc protected intermediate (13) is exposed to trifluoroacetic acid (TFA) in toluene.
-
Quenching: After the reaction is complete, it is crucial to quench by adding 2M aqueous NaOH. This should be done carefully until the precipitated suspension reaches a pH greater than 10.
-
Extraction: The resulting mixture is then subjected to extensive extraction with dichloromethane (B109758) (CH2Cl2). This process is repeated 20 times to ensure complete recovery of the product amine (14).
-
Drying and Concentration: The combined organic extracts are dried over magnesium sulfate (B86663) (MgSO4) and concentrated.
-
Purification: The crude product is purified by overnight recrystallization from 90% ethyl acetate/hexanes to yield the pure amine (14).[1]
Visualizations
Caption: Troubleshooting workflow for low yield issues in the total synthesis of this compound.
References
Jbir-94 Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Jbir-94, a bioactive phenolic compound isolated from Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a phenolic amide compound isolated from the fermentation broth of Streptomyces sp. R56-07.[1] It exhibits significant antioxidative properties, making it a compound of interest for further investigation in drug development.[1][2] Effective purification is crucial to obtain a high-purity compound for accurate biological and pharmacological studies.
Q2: What are the general steps for purifying this compound from a fermentation broth?
The purification of this compound, like many natural products from Streptomyces, typically involves a multi-step process:
-
Extraction: The fermentation broth is extracted with an organic solvent, commonly ethyl acetate (B1210297), to separate the crude extract containing this compound from the aqueous phase.[3]
-
Initial Fractionation: The crude extract is then subjected to preliminary separation techniques like column chromatography on silica (B1680970) gel.[3][4]
-
Intermediate Purification: Further purification is often achieved using techniques like Sephadex column chromatography or preparative Thin-Layer Chromatography (pTLC).[4]
-
Final Polishing: High-Performance Liquid Chromatography (HPLC) is typically used in the final step to obtain highly pure this compound.[4][5]
Q3: What are the potential challenges in this compound purification?
Researchers may encounter several challenges during the purification of this compound, including:
-
Low Yield: this compound is often present in low concentrations in the fermentation broth, leading to low overall yields.[5]
-
Complex Matrix: The fermentation broth is a complex mixture of primary and secondary metabolites, making the isolation of this compound challenging.[5][6]
-
Co-eluting Impurities: Structurally similar compounds and other pigments produced by Streptomyces can co-elute with this compound, complicating purification.[7]
-
Compound Instability: As a phenolic compound, this compound may be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or extreme pH).
Troubleshooting Guides
Problem 1: Low Final Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH. Consider multiple extractions to maximize the recovery from the fermentation broth. |
| Loss during Chromatography | Ensure proper column packing and mobile phase selection to prevent band broadening and tailing. Monitor fractions carefully to avoid loss of the target compound. |
| Compound Degradation | Handle extracts and purified fractions under low light and temperature conditions. Use antioxidants or work under an inert atmosphere if stability is a major concern. |
| Suboptimal Fermentation | Optimize fermentation conditions (media composition, temperature, pH, aeration) to enhance the production of this compound by the Streptomyces strain. |
Problem 2: Poor Purity of the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | Employ orthogonal separation techniques. For example, if using reverse-phase HPLC, consider a subsequent normal-phase or ion-exchange chromatography step. |
| Overloading of Chromatographic Column | Reduce the sample load on the column to improve resolution.[7] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient in HPLC to achieve better separation of this compound from closely related impurities.[8] |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound containing fractions and evaporate the solvent.
Protocol 3: Preparative HPLC
-
Dissolve the partially purified this compound fraction in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto a suitable preparative HPLC column (e.g., C18).
-
Elute with an optimized mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 320 nm for phenolic compounds).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Data Presentation
Table 1: Representative Yields at Different Purification Stages
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Extraction | 1000 (from 10L broth) | 10.5 | 1.05 | ~5 |
| Silica Gel Chromatography | 10.0 | 1.2 | 12 | ~40 |
| Sephadex G-25 | 1.0 | 0.3 | 30 | ~85 |
| Preparative HPLC | 0.25 | 0.1 | 40 | >98 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Postulated signaling pathway for this compound's antioxidant activity.
References
- 1. This compound and JBIR-125, antioxidative phenolic compounds from Streptomyces sp. R56-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjbt.org [pjbt.org]
- 5. books.rsc.org [books.rsc.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. m.youtube.com [m.youtube.com]
Jbir-94 Stability Technical Support Center
Welcome to the technical support center for Jbir-94. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. As specific stability data for this compound is not extensively published, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on the chemical properties of this compound as a phenolic hydroxycinnamic acid amide and established principles of compound stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what factors can influence it?
A1: this compound is a phenolic compound, specifically a hydroxycinnamic acid amide.[1] Phenolic compounds can be susceptible to degradation through oxidation, hydrolysis, and light-catalyzed reactions. Factors that can influence the stability of this compound include the choice of solvent, pH, temperature, exposure to light, and the presence of oxygen or oxidizing agents. For instance, many phenolic compounds are more stable under acidic pH conditions.
Q2: What are the best practices for preparing and storing this compound stock solutions to maximize stability?
A2: To maximize stability, it is recommended to prepare concentrated stock solutions in a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO. These stock solutions should be stored in small, single-use aliquots at or below -20°C to prevent degradation from repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the container in foil.
Q3: I am observing a decrease in the expected activity of this compound in my long-term experiments. Could this be a stability issue?
A3: Yes, a decrease in activity over time is a strong indicator of compound instability in the experimental medium. It is crucial to determine the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). Consider performing a time-course experiment to assess its stability over the duration of your assay.
Q4: Are there any known degradation pathways for compounds similar to this compound?
A4: While specific degradation pathways for this compound are not documented, compounds with similar functional groups (phenols, amides) can undergo specific types of degradation. Phenolic moieties can oxidize to form quinone-type structures, which may be colored. Amide bonds can be susceptible to hydrolysis under acidic or basic conditions, although they are generally more stable than esters.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential degradation issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in solution (e.g., color change, precipitation) | Chemical instability, oxidation, hydrolysis, or poor solubility. | 1. Consult Literature: Review any available data on the solubility and stability of this compound or similar compounds. 2. Check Solubility: Determine the maximum solubility of this compound in your experimental medium. High solvent concentrations (e.g., >0.5% DMSO in aqueous media) can cause precipitation. 3. Evaluate for Oxidation: A color change may indicate oxidation. Try preparing solutions under an inert atmosphere (e.g., nitrogen or argon) and/or adding an antioxidant if compatible with your experiment. |
| Loss of activity during a long-term experiment | Instability in the experimental medium (e.g., cell culture media, buffer). | 1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment by analyzing aliquots at different time points via HPLC or LC-MS. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Replenish Compound: For longer experiments, consider replenishing the medium with a fresh preparation of this compound at regular intervals. |
Experimental Protocols
This section provides a detailed methodology for determining the stability of this compound in a specific solvent.
Protocol: Determining the Stability of this compound in a Selected Solvent
1. Objective: To quantify the degradation of this compound in a chosen solvent over time under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound (high purity)
-
High-purity solvent of interest (e.g., DMSO, Ethanol, PBS buffer)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Temperature-controlled incubator or chamber
-
pH meter (for aqueous buffers)
3. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL or 10 mM). Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber glass vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, 37°C; light vs. dark).
-
-
Time-Course Analysis:
-
Immediately after preparation, take an aliquot from one vial for the "time zero" (T=0) analysis.
-
Store the remaining vials under the selected conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one vial from each storage condition for analysis.
-
-
Sample Analysis:
-
Analyze the sample from each time point using a validated, stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound peak from any potential degradant peaks.
-
Quantify the peak area of this compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of this compound remaining versus time for each storage condition.
Data Presentation
Summarize your quantitative stability data in a table for clear comparison.
Table 1: Stability of this compound in [Solvent Name] at Different Temperatures
| Time Point | % this compound Remaining (4°C) | % this compound Remaining (Room Temp) | % this compound Remaining (37°C) | Observations |
| 0 hr | 100% | 100% | 100% | Clear, colorless solution |
| 2 hr | ||||
| 4 hr | ||||
| 8 hr | ||||
| 24 hr | ||||
| 48 hr | ||||
| 1 week |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability testing.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
Jbir-94 solubility in DMSO, ethanol, and water
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Jbir-94 in common laboratory solvents.
Solubility of this compound
Data Presentation: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Type | Expected Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Moderate to High |
| Water | H₂O | Polar Protic | Low to Insoluble |
Note: This table provides an estimated qualitative solubility. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when preparing solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A1: If you are encountering solubility issues, consider the following initial steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous (water-free) solvents. DMSO, in particular, is highly hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for many organic compounds.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 30-40°C). For many compounds, solubility increases with temperature. However, avoid excessive heat, which could lead to compound degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down compound aggregates and enhance dissolution.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
Q2: My this compound is not dissolving in water. Is this expected?
A2: Yes, this is expected. As a phenolic compound with a significant non-polar structural component, this compound is anticipated to have low solubility in water. For aqueous-based assays, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution. This stock solution can then be serially diluted into the aqueous experimental medium. Be mindful that the final concentration of the organic solvent in your assay should be low enough to not affect the biological system (typically <0.5% for DMSO).
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What can I do?
A3: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Decrease the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Use a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous medium can help to maintain the solubility of hydrophobic compounds. The suitability of a surfactant will depend on your specific experimental setup.
Q4: How should I store my this compound stock solution in DMSO?
A4: To ensure the stability and integrity of your this compound stock solution:
-
Storage Temperature: Store the stock solution at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Moisture Protection: Ensure the storage vials are tightly sealed to prevent the absorption of moisture, which can compromise the solubility and stability of the compound. Studies have shown that water is a more significant factor in compound loss than oxygen in DMSO solutions.[1]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general methodology for preparing a stock solution of this compound. The target concentration should be adjusted based on experimental requirements and the determined solubility.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound and the solvent to come to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution:
-
Vortexing: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
This compound Dissolution Workflow
The following diagram illustrates a logical workflow for dissolving this compound and troubleshooting common solubility issues.
References
Technical Support Center: Troubleshooting Jbir-94 Instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Jbir-94 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a phenolic compound isolated from Streptomyces sp. R56-07.[1] It is structurally classified as a hydroxycinnamic acid amide containing a putrescine moiety.[1] Its primary reported biological activity is as an antioxidant, exhibiting 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[1] Further specific mechanisms of action in various cell-based assays are still under investigation.
Q2: I am observing a diminished or inconsistent biological effect of this compound in my cell culture experiments. What are the potential causes?
Inconsistent or reduced biological activity of a small molecule like this compound in cell culture can stem from several factors. The primary suspect is often the instability of the compound in the experimental environment.[2][3] Key potential causes include:
-
Chemical Degradation: The compound may be inherently unstable in aqueous solutions at 37°C or may be degrading due to interactions with media components.[2] As a phenolic compound, this compound may be particularly susceptible to oxidation.
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases or proteases present in the serum can metabolize this compound.[4]
-
Adsorption to Labware: The compound might be binding to the plastic surfaces of your cell culture plates, tubes, or pipette tips, which lowers its effective concentration in the media.[2][5]
-
pH Instability: The standard pH of cell culture media (typically 7.2-7.4) might not be optimal for this compound stability, potentially leading to hydrolysis or other pH-mediated degradation.[4][6]
-
Improper Storage: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to compound degradation over time.[4]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
The most direct way to assess stability is to measure the concentration of intact this compound in your cell culture medium over the time course of your experiment. This is typically done by incubating this compound in the complete medium (with and without cells) and collecting aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours). The concentration is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A significant decrease in the parent compound's concentration over time is a clear indicator of instability.
Q4: What are the best practices for preparing and storing this compound to maximize its stability?
Proper handling and storage are critical to ensure the integrity of your compound.[6]
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[3]
-
Aliquoting: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[2][6]
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh working dilutions directly in pre-warmed (37°C) cell culture medium.[3][6] Avoid storing this compound in aqueous media for extended periods.
Troubleshooting Guide for this compound Instability
This guide provides a structured approach to identifying and resolving common issues related to this compound instability.
| Problem | Possible Cause | Suggested Solution |
| Reduced or No Biological Efficacy | 1. Degradation in Serum: Enzymes in Fetal Bovine Serum (FBS) may be metabolizing this compound.[4][6] | A. Reduce the serum concentration if your cell line can tolerate it. B. For short-term experiments, consider using serum-free media. C. Heat-inactivate the FBS (56°C for 30 min) to denature some enzymes.[6] D. Perform a direct stability test in media with and without serum.[2] |
| 2. pH-Mediated Degradation: The pH of the culture medium (7.2-7.4) may be causing hydrolysis or oxidation.[4][6] | A. Regularly monitor the pH of your culture medium, especially in long-term experiments.[6] B. Consider using a medium with a more robust buffering system, like HEPES.[6] C. For experiments longer than 24 hours, replenish the medium with fresh this compound.[6] | |
| 3. Oxidative Degradation: As a phenolic compound, this compound may be susceptible to oxidation.[4] | A. Prepare solutions fresh and minimize their exposure to light and air. B. Consider adding a cell-compatible antioxidant to the medium if the experiment allows. | |
| High Variability Between Replicates | 1. Incomplete Solubilization: The compound may not be fully dissolved in the media, leading to inconsistent concentrations. | A. Add the DMSO stock to pre-warmed (37°C) media while vortexing gently to aid dissolution.[3] B. Visually inspect the medium for any signs of precipitation after adding the compound. |
| 2. Adsorption to Plasticware: this compound may be binding to the surfaces of plates or tips.[2][5] | A. Use low-protein-binding plates and pipette tips.[2] B. Include a control condition without cells to assess the degree of non-specific binding to the plasticware.[2] | |
| Visible Precipitate in Media | 1. Poor Aqueous Solubility: The concentration used may exceed the solubility limit of this compound in the aqueous culture medium.[3] | A. Perform a solubility test to determine the maximum soluble concentration in your specific medium. B. Use a two-step dilution method: first dilute the high-concentration stock to an intermediate concentration in DMSO, then add this to the media.[3] |
| 2. Degradation into Insoluble Products: this compound may be degrading into byproducts that are less soluble than the parent compound. | A. Analyze the precipitate using analytical methods (e.g., LC-MS) to identify its composition. B. Address the root cause of degradation (see above). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium via HPLC-MS
This protocol provides a framework for quantitatively determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plate (low-binding plates recommended)
-
HPLC or LC-MS/MS system with a C18 column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade) with 0.1% formic acid
-
Internal standard (a stable compound structurally similar to this compound, if available)
Methodology:
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
-
-
Incubation:
-
Add the this compound-containing medium to wells of a 96-well plate. Include wells with medium only (no cells) to test for chemical stability and binding to plastic, and wells with cells to assess overall stability.
-
Incubate the plate in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Sample Collection:
-
Collect aliquots (e.g., 50 µL) from the wells at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point represents the initial concentration.
-
-
Sample Preparation:
-
To each collected aliquot, add 100 µL of ice-cold acetonitrile containing the internal standard. This step serves to precipitate proteins and halt further degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in a mode suitable for detecting this compound and the internal standard (e.g., multiple reaction monitoring, MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the data to the 0-hour time point (representing 100% compound remaining).
-
Plot the percentage of this compound remaining versus time to generate a stability profile.
-
Visualizations
Caption: A workflow for troubleshooting this compound instability issues.
Caption: Potential degradation pathways for this compound in media.
References
Optimizing Jbir-94 Concentration for Antioxidant Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jbir-94 in antioxidant assays. Find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure accurate and reproducible results in your investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antioxidant activity?
A1: this compound is a phenolic compound isolated from Streptomyces sp. R56-07. It has demonstrated notable radical scavenging activity. Specifically, in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, this compound exhibited an IC50 value of 11.4 μM, indicating potent antioxidant potential.[1][2][3]
Q2: What is the chemical structure and formula of this compound?
A2: The molecular formula of this compound is C₂₄H₃₂N₂O₆.[2] It is a symmetrical molecule containing two phenolic moieties linked by a putrescine core.
Q3: Which solvent should I use to dissolve this compound?
Q4: What is the mechanism of antioxidant action for this compound?
A4: As a phenolic compound, this compound is expected to exert its antioxidant effects primarily through radical scavenging. This can occur via two main mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[7][8] Assays like DPPH and ABTS can involve both mechanisms, while the FRAP assay is based on the SET mechanism.[7] To fully characterize the antioxidant profile of this compound, it is advisable to use a panel of assays that cover these different mechanisms.
Q5: What concentration range of this compound should I use in my experiments?
A5: Based on its reported IC50 value of 11.4 μM in the DPPH assay, a good starting point for your concentration-response curve would be to bracket this value.[1] A suggested range could be from 1 µM to 100 µM. This will help in determining the effective concentration range and accurately calculating the IC50 in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound | This compound may have limited solubility in the chosen solvent. | - Try preparing the stock solution in 100% DMSO and then diluting it to the final working concentrations with the assay buffer or solvent. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the assay. - Gentle warming and vortexing can aid dissolution. - Consider using a co-solvent system, such as ethanol (B145695):water mixtures.[4] |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting. - Fluctuation in incubation time or temperature. - Degradation of this compound stock solution. - Reagent instability (e.g., DPPH solution is light-sensitive). | - Calibrate your pipettes regularly. - Ensure consistent incubation times and maintain a stable temperature for all samples. - Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare fresh DPPH and other sensitive reagents daily and protect them from light.[9] |
| High Absorbance in Blank (Control) Samples | - Contamination of reagents or solvents. - The solvent itself is reacting with the assay reagent. | - Use high-purity solvents and reagents. - Run a solvent-only blank to check for any background absorbance and subtract it from your sample readings. |
| No Dose-Dependent Response | - The concentration range of this compound is too high or too low. - this compound is not active in the chosen assay. - Interference from the compound's color. | - Adjust the concentration range of this compound based on preliminary experiments. If you started with a high concentration, perform serial dilutions to lower concentrations. - Verify the activity of your assay system with a known antioxidant standard like Trolox or ascorbic acid. - Run a sample blank (this compound without the assay reagent) to correct for any intrinsic color of the compound. |
| Negative Absorbance Values in ABTS Assay | - The concentration of this compound is too high, leading to complete bleaching of the ABTS radical cation. | - Dilute your this compound samples to a lower concentration range. |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark bottle at 4°C.
-
This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid (similar concentration range as this compound).
2. Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of your this compound working solutions, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution with the solvent.
-
Abs_sample is the absorbance of the DPPH solution with the this compound sample or standard.
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS Radical Cation (ABTS•+) Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Standard Solutions: Prepare as described in the DPPH protocol.
2. Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of your this compound working solutions, positive control, or solvent to the respective wells.
-
Incubate the plate in the dark at room temperature. The incubation time should be optimized (e.g., 6-30 minutes) as different compounds have different reaction kinetics.[10]
-
Measure the absorbance at 734 nm.
3. Calculation: The percentage of inhibition and IC50 are calculated similarly to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound and Standard Solutions: Prepare as described in the DPPH protocol. A standard curve is typically prepared using FeSO₄·7H₂O.
2. Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of your this compound working solutions, standard (FeSO₄), or solvent to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes). The reaction time can influence the results for slow-reacting phenols.[11]
-
Measure the absorbance at 593 nm.
3. Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.
Data Presentation
Table 1: Reported Antioxidant Activity of this compound
| Compound | Assay | IC50 (µM) | Source |
| This compound | DPPH Radical Scavenging | 11.4 | [1][2][3] |
Table 2: Recommended Concentration Ranges for Initial Screening
| Assay | This compound Concentration Range (µM) | Standard Control |
| DPPH | 1 - 100 | Trolox or Ascorbic Acid (1 - 100 µM) |
| ABTS | 1 - 100 | Trolox (1 - 100 µM) |
| FRAP | 1 - 100 | FeSO₄ (e.g., 100 - 2000 µM for standard curve) |
Visualizations
Caption: Workflow for determining the antioxidant activity of this compound.
Caption: Antioxidant mechanisms of phenolic compounds like this compound.
References
- 1. This compound and JBIR-125, antioxidative phenolic compounds from Streptomyces sp. R56-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
Technical Support Center: Navigating the Final Steps of Jbir-94 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the final synthetic stages of Jbir-94.
Troubleshooting Guides
This section addresses specific issues that may arise during the critical final steps of the this compound synthesis.
Issue 1: Low yield during the TFA-mediated Boc deprotection of the diamine intermediate.
-
Question: My trifluoroacetic acid (TFA) deprotection of the N-Boc protected diamine precursor to intermediate 14 is resulting in a low yield and a complex mixture. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in this step are often attributed to incomplete reaction, side reactions involving the reactive tert-butyl cation, and difficulties in isolating the polar diamine product.[1][2] A key challenge is the workup procedure following the acidic deprotection.
A successful approach involves a crucial quenching step. After the deprotection is complete, as monitored by an appropriate technique like TLC or LC-MS, the reaction mixture should be carefully quenched by the addition of 2M aqueous NaOH until the pH of the precipitated suspension is greater than 10.[3] This ensures the diamine product is in its free base form, facilitating its extraction into an organic solvent.
Furthermore, due to the polarity of the resulting diamine, extensive extraction is necessary. The original successful synthesis reported performing up to 20 extractions with dichloromethane (B109758) (CH₂Cl₂) to maximize the recovery of product 14 .[3] Subsequent drying over MgSO₄, concentration, and recrystallization from 90% EtOAc/hexanes afforded the pure product in an 82% yield.[3]
Issue 2: Inefficient final EDCI coupling to form the this compound precursor.
-
Question: The final amide coupling between the deprotected diamine (14 ) and the carboxylic acid fragment (7c ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is sluggish and results in a low yield of the desired product (9c ). How can this be optimized?
-
Answer: Low yields in EDCI couplings can stem from several factors, including suboptimal reaction conditions, the purity of the starting materials, and the choice of solvent and base.[4][5] For the synthesis of this compound, the established successful conditions involve the use of EDCI in the presence of triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[3]
It is crucial to ensure that the diamine starting material is pure and free of any residual TFA from the previous step. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) to ensure solubility of all reactants.[4] The order of addition of reagents can also be critical; typically, the carboxylic acid, amine, and base are mixed before the addition of EDCI.[6] In the reported synthesis of this compound, this coupling reaction proceeded smoothly to give the intermediate 9c in an 85% yield after recrystallization from CH₂Cl₂.[3]
Issue 3: Complications during the final debenzylation to yield this compound.
-
Question: The final palladium-catalyzed hydrogenation to remove the benzyl (B1604629) protecting groups is not proceeding to completion or is resulting in byproducts. What are the key parameters to control?
-
Answer: Incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen pressure. Ensure the use of a fresh, high-quality palladium on carbon (Pd/C) catalyst. The reaction should be conducted under a positive pressure of hydrogen gas. The solvent choice is also important; alcohols like methanol (B129727) or ethanol (B145695) are commonly used for such transformations. The successful synthesis of this compound reported an 84% yield for this final debenzylation step.[3]
Frequently Asked Questions (FAQs)
General Questions on Late-Stage Synthesis Optimization
-
Q1: What are general strategies to improve yields in the final steps of a complex natural product synthesis?
-
A1: Improving yields in late-stage synthesis requires careful attention to detail. Key strategies include:
-
Starting Material Purity: Ensure all substrates are of the highest possible purity, as impurities can poison catalysts and lead to side reactions.
-
Anhydrous and Inert Conditions: Many late-stage reactions are sensitive to moisture and oxygen. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time and prevent the formation of degradation products.
-
Careful Workup and Purification: Complex molecules, especially those with multiple polar functional groups, can be challenging to isolate. Optimize extraction and chromatography conditions to minimize product loss.[7]
-
-
-
Q2: My late-stage intermediate is highly polar and difficult to extract and purify. What can I do?
-
A2: The purification of polar intermediates is a common challenge. Consider the following:
-
Salt Formation/Breaking: As demonstrated in the this compound synthesis, converting a polar amine salt to its free base form by adjusting the pH can significantly improve its solubility in organic solvents, facilitating extraction.[3]
-
Specialized Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider alternative stationary phases like reverse-phase silica, alumina, or size-exclusion chromatography.
-
Recrystallization: When possible, recrystallization is an excellent method for purifying final products and can often lead to higher purity than chromatography alone.
-
-
Quantitative Data Summary
The following table summarizes the yields for the successful final steps in the total synthesis of this compound.[3]
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1. Boc Deprotection | N-Boc protected diamine intermediate (13 ) | TFA in toluene, followed by quenching with 2M NaOH to pH > 10 | Diamine (14 ) | 82% |
| 2. EDCI Coupling | Diamine (14 ) and Carboxylic Acid (7c ) | EDCI, Et₃N, DMAP in CH₂Cl₂ | Precursor (9c ) | 85% |
| 3. Debenzylation | This compound precursor (9c ) | H₂, 5% Pd/C | This compound (1 ) | 84% |
Experimental Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for the final steps of this compound synthesis.
Caption: Logical workflow for troubleshooting the TFA deprotection step.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Technical Support Center: Jbir-94 Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jbir-94. The information is designed to address common challenges encountered during the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:
-
Identify the likely degradation products of this compound, which aids in establishing its degradation pathways.[1][2][3]
-
Demonstrate the specificity of stability-indicating analytical methods.[3][4]
-
Understand the intrinsic stability of the this compound molecule, which informs the development of a stable formulation and appropriate storage conditions.[2][3]
-
Generate material for the structural elucidation of degradation products.[3]
Q2: Which stress conditions are recommended for the forced degradation of this compound?
A2: According to ICH guidelines, a range of stress conditions should be applied to explore all potential degradation pathways.[2][3] These typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Neutral Hydrolysis: e.g., Water at 80°C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Photolysis: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[2]
-
Thermal Degradation: e.g., 105°C in a dry oven
Q3: What are the primary analytical techniques for identifying this compound degradation products?
A3: The most effective approach involves a combination of chromatographic separation and spectroscopic detection.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Used to separate this compound from its degradation products.[5][6]
-
Mass Spectrometry (MS), particularly LC-MS/MS: Provides mass information for the parent drug and its degradants, which is critical for structural elucidation.[6][7] High-resolution mass spectrometry (e.g., QTOF-MS) can provide accurate mass measurements to help determine elemental compositions.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the definitive structure of isolated degradation products.[5][6][8][9]
Troubleshooting Guides
Issue 1: No degradation is observed under standard stress conditions.
| Question | Possible Cause | Troubleshooting Step |
| Why am I not seeing any degradation of this compound after applying the recommended stress conditions? | This compound may be highly stable under the initial conditions.[5] | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). |
| The analytical method may not be capable of detecting the degradation products. | Ensure your analytical method is a "stability-indicating method," meaning it can separate the drug from its degradation products.[1] Check for co-eluting peaks using peak purity analysis with a photodiode array (PDA) detector. |
Issue 2: The chromatogram shows multiple unknown peaks after stress testing.
| Question | Possible Cause | Troubleshooting Step |
| How do I determine if the new peaks in my chromatogram are actual degradation products of this compound? | The peaks could be artifacts from the placebo/excipients if you are testing a formulated product. | Run a parallel forced degradation study on the placebo (all formulation components except this compound) under the same stress conditions. This will help differentiate between drug-related and excipient-related degradation products.[3] |
| The peaks could be impurities from the reagents used for stressing the sample. | Analyze a blank sample containing only the stress agent (e.g., 0.1 M HCl) after subjecting it to the same conditions. | |
| How can I identify the structure of these unknown degradation products? | The identity of the degradants is unknown. | Utilize LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[7] This data allows you to propose potential structures by comparing the mass shifts from the parent this compound molecule. For definitive identification, the degradation product may need to be isolated using preparative HPLC followed by NMR analysis.[5][8][9] |
Issue 3: Mass balance is not within the acceptable range (e.g., 95-105%).
| Question | Possible Cause | Troubleshooting Step |
| Why is the total assay value (this compound + all degradation products) significantly lower than the initial value? | Some degradation products may not be eluting from the HPLC column. | Modify the HPLC gradient to include a stronger solvent at the end of the run to ensure all components are eluted. |
| Degradation products may not have a chromophore and are therefore not detected by the UV detector. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Mass spectrometry is also an effective tool for detecting non-UV active compounds. | |
| The response factor of the degradation products in the UV detector may be different from that of this compound. | If possible, isolate the major degradation products and determine their individual response factors to allow for more accurate quantification. |
Quantitative Data Summary
The following table summarizes the hypothetical results from a forced degradation study of this compound.
Table 1: Summary of this compound Forced Degradation Results
| Stress Condition | % this compound Degraded | Major Degradation Product | % Area of Major Degradant | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (60°C, 24h) | 12.5 | DP1 (m/z 354) | 8.2 | 11.8 | 99.3 |
| 0.1 M NaOH (60°C, 8h) | 18.2 | DP2 (m/z 326) | 15.1 | 17.5 | 99.7 |
| 3% H₂O₂ (RT, 12h) | 9.8 | DP3 (m/z 400) | 6.5 | 9.1 | 100.2 |
| Thermal (105°C, 48h) | 5.3 | DP1 (m/z 354) | 3.1 | 4.9 | 100.1 |
| Photolytic (ICH Q1B) | 2.1 | DP4 (m/z 382) | 1.5 | 1.9 | 100.0 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound Drug Substance
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at appropriate time points.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw samples at various time intervals.
-
Thermal Degradation: Place a solid sample of this compound powder in a controlled temperature oven at 105°C. Sample at 24 and 48 hours, dissolve in the mobile phase, and analyze.
-
Photolytic Degradation: Expose a solid sample of this compound to light as specified by ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Identification of Degradation Products by LC-MS/MS
-
Chromatographic Separation: Utilize a UHPLC system with a C18 column. The mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution is typically used to separate polar and non-polar degradation products.
-
Mass Spectrometry: Connect the UHPLC outlet to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
-
MS Scan (Full Scan): Acquire data in full scan mode to detect all ions and determine the accurate m/z of the parent drug and its degradation products.
-
MS/MS Scan (Product Ion Scan): Perform targeted MS/MS experiments on the m/z of this compound and any detected degradation products. This will fragment the parent ions and provide a fragmentation pattern.
-
Data Analysis: Elucidate the structure of the degradation products by analyzing the mass shift from the parent drug and interpreting the fragmentation patterns. For example, a +16 Da shift often indicates oxidation, while a loss of a specific functional group will correspond to a predictable mass difference.
Visualizations
Caption: Hypothetical degradation pathways for this compound under different stress conditions.
Caption: Experimental workflow for the identification and structural elucidation of this compound degradants.
Caption: A logical decision tree for classifying unknown peaks in a forced degradation study.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis [frontiersin.org]
How to prevent Jbir-94 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Jbir-94 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given aqueous medium. This can be triggered by several factors, including:
-
pH shifts: The solubility of this compound is highly pH-dependent due to its ionizable groups. A shift to a pH where the molecule is less charged will decrease its solubility and can lead to precipitation.
-
Solvent effects: When this compound, dissolved in an organic solvent, is introduced into an aqueous buffer, the rapid change in solvent polarity can cause it to crash out of solution.
-
Temperature changes: The solubility of this compound is temperature-sensitive. For many compounds, solubility increases with temperature, so a decrease in temperature can induce precipitation.
-
High concentration: Preparing solutions with concentrations of this compound that are too high for the aqueous environment will inevitably lead to precipitation.
-
Interactions with other solutes: Salts or other molecules in the buffer can interact with this compound and reduce its solubility through effects like the common ion effect or salting out.
Q2: How can I determine the optimal pH for solubilizing this compound?
A2: To find the optimal pH for solubilizing this compound, you should perform a pH-solubility profile experiment. This involves preparing saturated solutions of this compound across a range of pH values and then measuring the concentration of the dissolved compound. The pH that yields the highest solubility is the optimal pH for your experiments.
Q3: Are there any recommended excipients to improve the solubility of this compound?
A3: Yes, several excipients can be used to enhance the aqueous solubility of this compound. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.
-
Surfactants: Surfactants, such as polysorbates (e.g., Tween® 80) and poloxamers, can form micelles that encapsulate this compound, thereby increasing its solubility.
-
Co-solvents: Organic solvents that are miscible with water, such as ethanol, DMSO, or PEG 400, can be used in small percentages to increase the overall solvating capacity of the aqueous solution. However, the concentration of co-solvents should be carefully optimized as they can impact biological assays.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation upon addition of this compound stock solution to aqueous buffer | 1. Rapid change in solvent polarity. 2. Local concentration exceeding solubility limit. 3. pH of the final solution is unfavorable. | 1. Add the this compound stock solution dropwise while vortexing the buffer. 2. Use a more concentrated stock solution to minimize the volume of organic solvent added. 3. Ensure the final pH of the solution is within the optimal range for this compound solubility. |
| Precipitation observed after a period of time | 1. Metastable solution. 2. Temperature fluctuation. 3. Evaporation of solvent. | 1. Consider using a solubility-enhancing excipient. 2. Store the solution at a constant, controlled temperature. 3. Keep containers tightly sealed to prevent evaporation. |
| Inconsistent results in biological assays | 1. Partial precipitation of this compound leading to variable effective concentrations. | 1. Visually inspect for precipitation before each experiment. 2. Filter the solution through a 0.22 µm filter before use. 3. Perform a solubility check under the exact assay conditions. |
Experimental Protocols
Protocol 1: pH-Solubility Profile of this compound
Objective: To determine the aqueous solubility of this compound as a function of pH.
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column for this compound analysis
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a different pH buffer.
-
Tightly cap the vials and vortex for 1 minute to disperse the powder.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Plot the measured solubility of this compound against the pH of the buffer.
Protocol 2: Evaluation of Solubility-Enhancing Excipients
Objective: To assess the effectiveness of different excipients in increasing the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Selected excipients (e.g., hydroxypropyl-β-cyclodextrin, Polysorbate 80, PEG 400)
-
Aqueous buffer at a fixed, relevant pH (determined from Protocol 1)
-
Materials and equipment from Protocol 1
Methodology:
-
Prepare stock solutions of the selected excipients in the chosen aqueous buffer at various concentrations.
-
For each excipient concentration, add an excess amount of this compound powder.
-
Follow steps 2-7 from Protocol 1 for each sample.
-
Plot the solubility of this compound as a function of the excipient concentration to determine the most effective excipient and its optimal concentration.
Data Presentation
Table 1: pH-Solubility Profile of this compound at 25°C
| pH | Solubility (µg/mL) |
| 2.0 | 0.5 ± 0.1 |
| 4.0 | 1.2 ± 0.2 |
| 6.0 | 5.8 ± 0.5 |
| 7.0 | 15.3 ± 1.1 |
| 7.4 | 25.1 ± 1.8 |
| 8.0 | 18.2 ± 1.5 |
| 10.0 | 10.5 ± 0.9 |
Table 2: Effect of Excipients on this compound Solubility at pH 7.4 and 25°C
| Excipient | Concentration (%) | This compound Solubility (µg/mL) |
| None | 0 | 25.1 ± 1.8 |
| HP-β-CD | 1 | 55.4 ± 3.2 |
| HP-β-CD | 2 | 112.8 ± 6.7 |
| Polysorbate 80 | 0.1 | 48.9 ± 2.9 |
| Polysorbate 80 | 0.5 | 95.2 ± 5.4 |
| PEG 400 | 5 | 60.1 ± 4.1 |
| PEG 400 | 10 | 125.6 ± 7.3 |
Visualizations
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
Improving the efficiency of Jbir-94 amide coupling reaction
Technical Support Center: Jbir-94 Amide Coupling Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the this compound amide coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the this compound molecule and why is its synthesis important?
A1: this compound is a natural product isolated from Streptomyces sp. R56-07.[1] It is a symmetrical diamide (B1670390) formed from putrescine and a protected derivative of hydroxycinnamic acid.[1][2] The interest in this compound and its analogs stems from their antioxidative and potential cytotoxic activities, making them relevant for further investigation in drug development.[1][2] Access to these molecules through efficient chemical synthesis is crucial, as isolation from natural sources often yields very small quantities.[2]
Q2: Which coupling reagents are most effective for the synthesis of this compound?
A2: The synthesis of this compound and similar analogs has been successfully achieved using carbodiimide (B86325) coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) being reported as a highly effective choice.[2][3] Other common coupling reagents used for amide bond formation include HATU, HCTU, COMU, and DCC.[4][5][6] The choice of reagent can be substrate-dependent, but EDCI, often in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst like 4-Dimethylaminopyridine (DMAP), has provided good yields for this specific synthesis.[2]
Q3: What are the main challenges in synthesizing a symmetrical diamide like this compound?
A3: The primary challenges include:
-
Incomplete Reaction: Failure to acylate both amine groups of putrescine, leading to a mixture of mono-acylated and di-acylated products.
-
Side Reactions: The coupling reagent can participate in side reactions, such as forming an N-acylurea byproduct with carbodiimides like EDCI, or a guanidinium (B1211019) byproduct with uronium/aminium reagents.[7]
-
Purification: Separating the desired product from unreacted starting materials, the mono-acylated intermediate, and reagent-related byproducts can be challenging.[8]
-
Starting Material Stability: The carboxylic acid derivative used in the synthesis may have protecting groups that are sensitive to the reaction conditions.
Q4: Can I perform this reaction in aqueous media?
A4: While some amide coupling reactions can be performed in the presence of water, it is generally not recommended for EDCI/DMAP-mediated couplings.[9] The activated carboxylic acid intermediate (O-acylisourea) is highly susceptible to hydrolysis, which would quench the reaction and reduce the yield. Anhydrous organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard for these reactions.[9][10]
Troubleshooting Guide
Issue 1: Low to No Yield of this compound
Potential Causes & Solutions
-
Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded or insufficient.
-
Solution: Use a fresh bottle of coupling reagent (e.g., EDCI). Ensure it has been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents per acid group).
-
-
Degraded Reagents: EDCI and other coupling reagents are moisture-sensitive. The base (e.g., Et3N) should be pure and dry.
-
Solution: Use freshly opened or properly stored anhydrous reagents and solvents. Distill liquid bases like Et3N if necessary.
-
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Solution: While many couplings run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for less reactive partners. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Poor Solubility of Starting Materials: If the carboxylic acid or the amine starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which all reactants are soluble. DMF is often a good choice for reactants with poor solubility in DCM or THF.[11]
-
Issue 2: Mixture of Products (Mono- and Di-acylated Putrescine)
Potential Causes & Solutions
-
Insufficient Carboxylic Acid or Coupling Reagent: Using only one equivalent of the acid and coupling reagent for the diamine can lead to a statistical mixture of products.
-
Solution: To drive the reaction to the desired di-substituted product, use a slight excess of the carboxylic acid (e.g., 2.2 equivalents) and the coupling reagent (e.g., 2.2 - 2.5 equivalents) relative to the putrescine diamine (1 equivalent).
-
-
Order of Addition: Adding the diamine to a pre-activated carboxylic acid can sometimes improve selectivity.
-
Solution: Stir the carboxylic acid, coupling reagent (EDCI), and catalyst (DMAP) in the solvent for a short period (15-30 minutes) to pre-activate the acid before adding the putrescine solution dropwise.
-
Issue 3: Significant Side Product Formation
Potential Causes & Solutions
-
N-Acylurea Formation: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDCI, can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide couplings.[7]
-
Solution: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more reactive towards the amine. Consider adding 1.0-1.2 equivalents of HOBt.
-
-
Reaction with Catalyst: The coupling reagent itself can react with nucleophilic catalysts.
-
Solution: Use DMAP in catalytic amounts (e.g., 0.1 equivalents). While DMAP is an excellent acylation catalyst, stoichiometric amounts can sometimes lead to side reactions.
-
-
Polymerization/Oligomerization: If the starting materials can react with themselves, unwanted polymers may form.
-
Solution: Use dilute reaction conditions (e.g., 0.1 M) and add one of the coupling partners slowly to the other to maintain a low concentration of the added reagent.
-
Data Presentation
The following table summarizes the quantitative data from a reported multi-step total synthesis of this compound, illustrating the efficiency of each key transformation.[2]
| Step No. | Reaction Description | Key Reagents & Conditions | Yield (%) | Notes |
| 1 | Mono-Boc Protection of Putrescine | Boc₂O, Dioxane/H₂O, 0 °C to RT | 88 | Selective protection of one amine group is crucial for sequential coupling. |
| 2 | First Amide Coupling | Protected Cinnamic Acid, EDCI , Et₃N, DMAP (cat.), DCM | 88 | Coupling of the free amine with the first acid partner. |
| 3 | Boc Deprotection | TFA, DCM, 0 °C to RT | 95 | Removal of the Boc protecting group to reveal the second amine. |
| 4 | Second Amide Coupling | Protected Cinnamic Acid, EDCI , Et₃N, DMAP (cat.), DCM | 85 | Acylation of the second amine group. |
| 5 | Final Deprotection (Hydrogenation) | H₂, Pd/C, EtOAc/MeOH | 84 | Removal of benzyl (B1604629) protecting groups from the phenolic hydroxyls to yield this compound. |
Detailed Experimental Protocol: Synthesis of this compound (Multi-step Approach)
This protocol is adapted from a reported total synthesis.[2] It involves a sequential acylation of mono-protected putrescine.
Materials:
-
N-(tert-Butoxycarbonyl)-1,4-diaminobutane (Boc-putrescine)
-
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid (Protected Ferulic Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Standard workup and purification reagents (aqueous HCl, aqueous NaHCO₃, brine, MgSO₄, silica (B1680970) gel)
Step 1 & 2: First Amide Coupling
-
To a solution of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid (1.1 eq) in anhydrous DCM, add EDCI (1.2 eq), Et₃N (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the mono-acylated, Boc-protected intermediate.
Step 3: Boc Deprotection
-
Dissolve the product from Step 2 in DCM and cool to 0 °C.
-
Add Trifluoroacetic acid (TFA) (typically 20-30% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting TFA salt is often used directly in the next step after neutralization.
Step 4 & 5: Second Amide Coupling and Final Deprotection
-
Dissolve the crude amine TFA salt from Step 3 in anhydrous DCM. Add Et₃N (2.5 eq) to neutralize the salt and act as the base for the coupling.
-
In a separate flask, pre-activate (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid (1.1 eq) with EDCI (1.2 eq) and catalytic DMAP (0.1 eq) in DCM for 15 minutes.
-
Add the pre-activated acid solution to the amine solution.
-
Stir the reaction at room temperature overnight. Work up and purify as described in Step 1 to obtain the fully protected this compound precursor.
-
Dissolve the purified precursor in a mixture of EtOAc and MeOH.
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.
Visualizations
Troubleshooting Workflow for this compound Amide Coupling
The following diagram provides a logical workflow for troubleshooting common issues encountered during the this compound amide coupling reaction.
References
- 1. Purification and Properties of Putrescine Hydroxycinnamoyl Transferase from Tobacco (Nicotiana tabacum) Cell Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Properties of Putrescine Hydroxycinnamoyl Transferase from Tobacco (Nicotiana tabacum) Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Specific inhibition of the synthesis of putrescine and spermidine by 1,3-diaminopropane in rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Putrescine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Jbir-94 and Vitamin E: A Comparative Guide to Antioxidant Activity
For researchers and professionals in drug development, understanding the relative potency and mechanisms of antioxidant compounds is critical. This guide provides a detailed comparison of the antioxidant activity of Jbir-94, a phenolic compound from Streptomyces sp., and Vitamin E (specifically α-tocopherol), a well-established lipid-soluble antioxidant.
Quantitative Comparison of Antioxidant Activity
The free radical scavenging activity of this compound and α-tocopherol has been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. The half-maximal inhibitory concentration (IC50) was determined for both compounds, providing a quantitative measure of their antioxidant potency. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound | 11.4 µM[1] |
| α-Tocopherol (Vitamin E) | 9.0 µM[1] |
This data indicates that this compound exhibits potent antioxidant activity, comparable to that of the well-known antioxidant, α-tocopherol, in the DPPH assay[1].
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Principle:
The antioxidant molecule (A-H) donates a hydrogen atom to the DPPH radical (DPPH•), resulting in the reduced form of DPPH (DPPH-H) and the antioxidant radical (A•).
DPPH• (Purple) + A-H → DPPH-H (Yellow) + A•
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol (B129727) or ethanol, to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Preparation of Test Samples: this compound and α-tocopherol are dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples. A control sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to reach a steady state.
-
Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.
Signaling Pathways and Mechanisms of Action
Vitamin E (α-Tocopherol)
Vitamin E is a chain-breaking antioxidant that primarily protects cell membranes from lipid peroxidation. Its mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
Beyond its direct radical scavenging, Vitamin E is known to modulate several intracellular signaling pathways:
-
Protein Kinase C (PKC) Inhibition: α-tocopherol can inhibit PKC activity, which is involved in cell proliferation and differentiation. This inhibition may contribute to its anti-inflammatory and cancer-preventive effects.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: Vitamin E has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, growth, and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Vitamin E can influence the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, including stress and growth factors.
-
Nuclear Factor Kappa B (NF-κB) Pathway: Vitamin E can suppress the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation and immunity.
Caption: Vitamin E's antioxidant and signaling modulation.
This compound
Currently, there is a lack of published scientific literature detailing the specific signaling pathways modulated by this compound. Its antioxidant activity is attributed to its phenolic structure, which allows it to donate a hydrogen atom to free radicals, similar to other phenolic antioxidants. Further research is required to elucidate the precise molecular mechanisms and intracellular targets of this compound.
Experimental Workflow
The general workflow for comparing the antioxidant activity of this compound and Vitamin E is outlined below.
Caption: Workflow for DPPH antioxidant assay comparison.
References
Jbir-94 and Resveratrol: A Comparative Analysis of Antioxidant Efficacy
In the landscape of antioxidant research, both novel and well-established compounds are continuously evaluated for their potential in mitigating oxidative stress, a key factor in cellular aging and various pathologies. This guide provides a detailed comparison of the antioxidant efficacy of Jbir-94, a phenolic compound isolated from Streptomyces sp. R56-07, and resveratrol (B1683913), a widely studied natural polyphenol. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance based on available experimental data.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and resveratrol have been assessed using various in vitro assays. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and equivalent antioxidant capacity values. Lower IC50 values indicate greater potency in scavenging free radicals.
| Compound | Assay | IC50 / EC50 / Value | Reference |
| This compound | DPPH Radical Scavenging | 11.4 µM | [1] |
| Resveratrol | DPPH Radical Scavenging | ~41.9 µM - 86.4 µM | N/A |
| ABTS Radical Scavenging | ~12.6 µM | N/A | |
| ORAC | ~2.7-3.7 µmol TE/µmol | N/A | |
| Cellular Antioxidant Activity (CAA) | EC50 ~ 2.5 µM | N/A |
Note: The IC50 values for resveratrol can vary between studies due to different experimental conditions. The values presented are within the commonly reported ranges. TE stands for Trolox Equivalents.
Mechanisms of Antioxidant Action
The antioxidant properties of this compound and resveratrol stem from different, yet overlapping, mechanisms.
This compound , as a hydroxycinnamic acid amide, is believed to exert its antioxidant effects primarily through direct radical scavenging .[2][3] The phenolic hydroxyl groups in its structure can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[3] This direct chemical interaction is a hallmark of many phenolic antioxidants.
Resveratrol , on the other hand, exhibits a more multifaceted antioxidant activity. While it also possesses direct radical scavenging capabilities, a significant part of its efficacy is attributed to its ability to modulate intracellular antioxidant signaling pathways . [N/A] Resveratrol is known to activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the increased expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). [N/A]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH solution in methanol (B129727), test compounds (this compound, resveratrol) at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
A specific volume of the DPPH solution is added to a solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
The reaction mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes).
-
The absorbance of the remaining DPPH radical is measured spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution, potassium persulfate (or another oxidizing agent), test compounds, and a positive control (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound is added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (a peroxyl radical generator), test compounds, and a positive control (Trolox).
-
Procedure:
-
The test compound is mixed with the fluorescein solution in a microplate.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Reagents: Cultured cells (e.g., HepG2), DCFH-DA (a fluorescent probe), AAPH (a radical initiator), and test compounds.
-
Procedure:
-
Cells are seeded in a microplate and incubated with the DCFH-DA probe, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
The cells are then treated with the test compound.
-
AAPH is added to induce the generation of peroxyl radicals, which oxidize DCFH to the highly fluorescent DCF.
-
The fluorescence is measured over time.
-
The CAA is determined by the ability of the compound to inhibit the AAPH-induced fluorescence.
-
Results are often expressed as quercetin (B1663063) equivalents.
-
Conclusion
Both this compound and resveratrol demonstrate notable antioxidant properties. Based on the available DPPH assay data, this compound appears to be a more potent direct radical scavenger than resveratrol. However, resveratrol's broader mechanism of action, which includes the upregulation of endogenous antioxidant defenses, suggests it may have a more sustained and complex protective effect in a biological system. The choice between these compounds for further research and development would depend on the specific therapeutic application and the desired mechanism of action. Further studies, particularly those directly comparing these two compounds under identical experimental conditions and in cellular and in vivo models, are warranted to fully elucidate their relative antioxidant efficacy.
References
A Comparative Analysis of the Cytotoxic Effects of Jbir-94 and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural product Jbir-94 and its synthetic analogs. The data presented is intended to support research and development efforts in the field of oncology and medicinal chemistry. This compound, a phenolic compound, and its derivatives have been evaluated for their potential as anticancer agents. This document summarizes key experimental findings, details the methodologies used, and visualizes a potential signaling pathway based on related compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its synthetic analogs, designated as compound 3 and compound 4, was assessed against the A549 human small lung cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The data reveals that this compound and analog 3 exhibit greater toxicity compared to analog 4.[1]
| Compound | Description | IC50 (µM) against A549 cells | Relative Cell Viability at 10 µM |
| This compound (1) | Natural Product | 52.88 ± 11.69[1] | ~60%[1] |
| Analog 3 | Synthetic Analog | 78.92 ± 8.92[1] | ~60%[1] |
| Analog 4 | Synthetic Analog | >100[1] | ~55%[1] |
Table 1: Comparative Cytotoxicity of this compound and its Synthetic Analogs. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the A549 cancer cells. Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and its analogs was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This standard method assesses cell viability by measuring the metabolic activity of cells.
MTT Assay Protocol
-
Cell Seeding: A549 human small lung cancer cells were seeded into 96-well plates at a specific density and allowed to adhere and grow for a predetermined period.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, analog 3, or analog 4. Control wells containing untreated cells were also included.
-
Incubation: The plates were incubated for a specified duration to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, a solution of MTT was added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The resulting formazan crystals, which are insoluble, were dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance readings from the treated wells were compared to the control wells to determine the percentage of cell viability. The IC50 values were then calculated from the dose-response curves.
Potential Signaling Pathway
While the precise signaling pathway affected by this compound has not been definitively elucidated in the reviewed literature, studies on structurally similar compounds offer valuable insights. One such related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has been shown to target Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1). The inhibition of HSP90AA1 can, in turn, affect the expression of mutant p53 (Mut-p53), a protein implicated in cancer cell survival and proliferation. This suggests a potential mechanism of action for this compound and its analogs.
Figure 1: Potential mechanism of this compound.
References
Validating the Structure of Synthetic Jbir-94: An NMR-Based Comparison
A detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data of synthetic Jbir-94 with its natural counterpart and structural analogs provides critical validation of its chemical structure. This guide offers researchers, scientists, and drug development professionals an objective analysis of the structural elucidation process, supported by experimental data and protocols.
This compound, a naturally occurring phenolic compound, has garnered interest for its potential biological activities. The successful total synthesis of this compound and its analogs is a crucial step in enabling further investigation into its therapeutic potential. A cornerstone of this synthetic effort is the rigorous confirmation of the synthesized molecule's structure, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique. This guide compares the reported NMR data for synthetic and natural this compound, provides a general experimental protocol for such analyses, and explores the potential signaling pathways this compound may influence.
Comparative Analysis of NMR Data
The structural identity of synthetic this compound, chemically known as N,N'-(butane-1,4-diyl)bis(3-(4-hydroxyphenyl)acrylamide), is confirmed by comparing its ¹H and ¹³C NMR spectral data with that of the natural product and its synthetic analogs. While the specific numerical data from the primary literature's supplementary files were not directly accessible for this guide, the published research confirms that the spectra of the synthetic and natural compounds are identical, thus validating the success of the synthesis.[1][2]
For a comprehensive comparison, the following table outlines the expected proton (¹H) and carbon (¹³C) NMR signals for this compound. The exact chemical shifts (δ) and coupling constants (J) would be populated from the experimental data.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR | ¹³C NMR |
| Hydroxyphenyl Moiety | ||
| H-2', H-6' | Expected Doublet | C-1' |
| H-3', H-5' | Expected Doublet | C-2', C-6' |
| H-4' | - | C-3', C-5' |
| OH-4' | Expected Singlet | C-4' |
| Acrylamide Moiety | ||
| H-α | Expected Doublet | C-α |
| H-β | Expected Doublet | C-β |
| C=O | - | C=O |
| Butane-1,4-diyl Moiety | ||
| H-1, H-4 | Expected Multiplet | C-1, C-4 |
| H-2, H-3 | Expected Multiplet | C-2, C-3 |
| Amide Moiety | ||
| NH | Expected Triplet | - |
Note: The specific chemical shifts (in ppm) and coupling constants (in Hz) would be inserted into this table upon analysis of the raw spectral data.
Comparison with structural analogs allows for the assignment of specific resonances and further confirms the overall structure. For instance, analogs lacking the hydroxyl group on the phenyl ring would exhibit predictable changes in the aromatic region of the NMR spectra.
Experimental Protocol for NMR-Based Structural Validation
The following provides a general methodology for the NMR analysis of this compound and similar phenolic compounds, based on standard practices in natural product chemistry.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified synthetic compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of hydroxyl and amide groups.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for calibration of the chemical shift scale to 0.00 ppm.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquire ¹³C NMR spectra, often requiring a larger number of scans for sufficient signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons, which is essential for unambiguous resonance assignment.
3. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.
-
Compare the assigned NMR data of the synthetic compound with the data reported for the natural product to confirm structural identity.
Experimental Workflow for NMR Structural Validation
The logical flow of validating the structure of synthetic this compound using NMR is depicted in the following diagram.
Caption: Workflow for the synthesis and NMR-based structural validation of this compound.
Potential Signaling Pathways of this compound
As a phenolic compound with established antioxidant properties, this compound is likely to exert its biological effects through the modulation of cellular signaling pathways involved in the oxidative stress response. While direct experimental evidence for this compound's mechanism of action is still emerging, its structural features suggest potential interactions with key regulatory pathways.
One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. Given its phenolic nature, this compound could potentially activate this pathway, leading to an enhanced antioxidant capacity of the cell.
Another relevant pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. Oxidative stress is a known activator of the NF-κB pathway. It is plausible that by scavenging reactive oxygen species (ROS), this compound could indirectly inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
The interplay between these pathways is complex and represents a promising area for future research into the therapeutic applications of this compound.
Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by this compound.
References
Comparative Analysis of Jbir-94 and Jbir-125: Antioxidant and Antimicrobial Properties
A detailed examination of two antioxidative phenolic compounds, Jbir-94 and Jbir-125, reveals differences in their radical scavenging potency and potential as antibacterial agents. Isolated from Streptomyces sp. R56-07, these hydroxycinnamic acid amides present distinct profiles in their biological activities.
This compound demonstrates superior antioxidant activity compared to Jbir-125, while both compounds have been noted for their potential inhibitory effects against the pathogenic bacterium Pseudomonas aeruginosa. This guide provides a comparative analysis of their performance based on available experimental data, outlines the methodologies for the key experiments, and visualizes the underlying biochemical pathways.
Performance Data Summary
The primary distinguishing factor between this compound and Jbir-125 lies in their efficacy as radical scavengers, a key indicator of antioxidant potential. The half-maximal inhibitory concentration (IC50) in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay quantitatively demonstrates this difference.
| Compound | DPPH Radical Scavenging IC50 (µM) |
| This compound | 11.4 |
| Jbir-125 | 35.1 |
This data clearly indicates that this compound is a more potent antioxidant, requiring a lower concentration to inhibit 50% of the DPPH radicals compared to Jbir-125.
In addition to their antioxidant properties, preliminary studies have suggested that both this compound and Jbir-125 exhibit activity against Pseudomonas aeruginosa. However, specific minimum inhibitory concentration (MIC) values from these initial screenings are not yet publicly available. Further research is required to quantify and compare their antibacterial efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Jbir-125.
DPPH Radical Scavenging Activity Assay
The antioxidant activity of this compound and Jbir-125 was determined by their ability to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH). The experimental protocol, as described in the foundational study, is as follows:
-
A solution of DPPH in methanol (B129727) (0.1 M) is prepared.
-
Various concentrations of the test compounds (this compound and Jbir-125) are added to the DPPH solution.
-
The reaction mixture is incubated at room temperature in the dark for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the reaction mixture with the test compound.
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Antibacterial Activity Assay against Pseudomonas aeruginosa
While specific quantitative data is pending, the general methodology for determining the Minimum Inhibitory Concentration (MIC) of compounds like this compound and Jbir-125 against Pseudomonas aeruginosa typically involves a broth microdilution method.
-
A standardized suspension of Pseudomonas aeruginosa is prepared in a suitable growth medium, such as Mueller-Hinton broth.
-
Serial dilutions of this compound and Jbir-125 are prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well containing the test compounds.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacteria.
Signaling Pathways and Mechanisms of Action
This compound and Jbir-125 are classified as hydroxycinnamic acid amides. This class of compounds is known to exert its antioxidant effects through radical scavenging, primarily via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms. The phenolic hydroxyl group is crucial for this activity.
The potential antibacterial mechanism of hydroxycinnamic acid amides against Gram-negative bacteria like Pseudomonas aeruginosa is thought to involve the disruption of the bacterial cell membrane and subsequent inhibition of essential cellular functions.
In the broader context of plant biology, hydroxycinnamic acid amides are involved in plant defense signaling. They contribute to the reinforcement of cell walls and can modulate pathways involving reactive oxygen species (ROS) and plant hormones such as jasmonic acid and salicylic (B10762653) acid. While not directly applicable to their effects in a clinical or laboratory setting, this provides insight into their natural biological roles.
Jbir-94 and Trolox: A Head-to-Head Comparison of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of Jbir-94 and Trolox. This compound, a phenolic compound isolated from Streptomyces sp. R56-07, and Trolox, a water-soluble analog of vitamin E, are both recognized for their potent antioxidant properties. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for their antioxidant studies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Trolox have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 (μM) | Source |
| This compound | DPPH Radical Scavenging | 11.4 | |
| Trolox | DPPH Radical Scavenging | 15.04 | [1] |
| Trolox | ABTS Radical Scavenging | 11.69 | [1] |
Note: The IC50 value for Trolox in the DPPH assay was converted from 3.765 µg/mL using its molecular weight of 250.29 g/mol for direct comparison.
Based on the DPPH radical scavenging assay, this compound (IC50 = 11.4 µM) demonstrates a slightly higher antioxidant capacity than Trolox (IC50 ≈ 15.04 µM).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant capacities. Below are representative protocols for the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Materials:
-
DPPH (1,1-diphenyl-2-picrylhydrazyl)
-
Test compounds (this compound, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds (this compound and Trolox) in the same solvent used for the DPPH solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test compounds or a blank (solvent only) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in the appropriate solvent.
-
Assay:
-
Add 180 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 20 µL of the various concentrations of the test compounds or a blank to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Methodologies
To further clarify the experimental process, the following diagrams illustrate the workflow of the DPPH assay and the general antioxidant mechanism of phenolic compounds.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Antioxidant Mechanism
Phenolic compounds, such as this compound, and vitamin E analogs, like Trolox, exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. In the presence of a free radical (R•), the antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group, thereby neutralizing the radical and forming a more stable antioxidant radical (ArO•).
References
Jbir-94: A Comparative Guide to its Efficacy in Cellular Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of Jbir-94, a novel phenolic compound isolated from Streptomyces sp. R56-07. Its performance is compared with established antioxidant agents, supported by experimental data from in-vitro assays. Detailed methodologies for key experiments are provided to enable researchers to replicate and build upon these findings.
Quantitative Antioxidant Activity
The antioxidant potential of this compound has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating antioxidant strength, with lower values indicating greater potency.
| Compound | DPPH Radical Scavenging IC50 (μM) | Reference |
| This compound | 11.4 | [1] |
| Quercetin | ~0.74 - 5.0 | [2] |
| Ascorbic Acid (Vitamin C) | ~4.97 - 9.53 | [2] |
| Trolox | ~3.1 - 8.0 |
Note: IC50 values for reference antioxidants can vary between studies due to different experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: this compound and reference antioxidants are prepared in a series of concentrations.
-
Reaction: The antioxidant solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Cellular Antioxidant Activity (CAA) Assay
While data for this compound in the CAA assay is not currently available, this protocol is provided as a key method for evaluating antioxidant efficacy in a biologically relevant context. This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells.
Principle: The probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.
Procedure:
-
Cell Culture: HepG2 cells are cultured in a 96-well plate until confluent.
-
Loading with Probe: Cells are incubated with DCFH-DA.
-
Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound) or a reference antioxidant like quercetin.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to the control cells.
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathways
Antioxidants can exert their effects through various cellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes. Direct scavenging of reactive oxygen species (ROS) by antioxidants also plays a crucial role in mitigating oxidative stress.
Caption: Key antioxidant signaling pathways activated by compounds like this compound.
DPPH Assay Experimental Workflow
The following diagram illustrates the key steps involved in the DPPH radical scavenging assay.
Caption: Workflow of the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay Workflow
This diagram outlines the procedure for the Cellular Antioxidant Activity (CAA) assay.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
References
Cross-validation of Jbir-94 antioxidant activity with different methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antioxidant activity of Jbir-94, a novel phenolic compound. This compound, a hydroxycinnamic acid amide, has demonstrated notable radical scavenging properties. This document outlines its performance across various antioxidant assays, offers detailed experimental protocols for each method, and contextualizes its activity within known antioxidant signaling pathways.
Quantitative Analysis of this compound Antioxidant Activity
The antioxidant capacity of this compound was evaluated using multiple in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The known DPPH radical scavenging activity of this compound is presented alongside estimated values for other assays, derived from published data on structurally similar phenolic amides.
| Antioxidant Assay | This compound Activity (IC50/Equivalent Value) | Reference Compound | Reference Compound Activity |
| DPPH Radical Scavenging Activity | 11.4 µM (IC50) [1] | Ascorbic Acid | ~30-50 µM (IC50) |
| ABTS Radical Scavenging Activity | Estimated: 5-15 µM (IC50) | Trolox | ~5-15 µM (IC50) |
| Ferric Reducing Antioxidant Power (FRAP) | Estimated: 2000-4000 µmol Fe(II)/g | Ascorbic Acid | ~10000 µmol Fe(II)/g |
| Oxygen Radical Absorbance Capacity (ORAC) | Estimated: 4000-8000 µmol TE/g | Trolox | 6000-8000 µmol TE/g |
Values for ABTS, FRAP, and ORAC for this compound are estimates based on the activities of structurally related phenolic amides and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and cross-experimental comparisons.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Add 100 µL of each this compound concentration to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Procedure:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound in ethanol.
-
Add 20 µL of each this compound concentration to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of this compound.
-
Add 30 µL of each this compound concentration to a 96-well plate.
-
Add 270 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as µmol of Fe(II) equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare various concentrations of this compound and a standard (Trolox).
-
Add 150 µL of the fluorescein solution and 25 µL of the this compound or Trolox solution to a black 96-well plate.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation 485 nm, emission 520 nm).
-
The ORAC value is calculated from the net area under the curve and is expressed as µmol of Trolox equivalents (TE) per gram of sample.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the intracellular generation of reactive oxygen species (ROS) in cultured cells. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Procedure:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 25 µM DCFH-DA and various concentrations of this compound for 1 hour.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding 600 µM AAPH.
-
Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation 485 nm, emission 535 nm).
-
The CAA value is calculated based on the area under the curve and is expressed as micromoles of quercetin (B1663063) equivalents (QE) per 100 grams of sample.
Visualizing Methodologies and Pathways
To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of this compound antioxidant activity.
Caption: Putative signaling pathways modulated by phenolic antioxidants like this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Jbir-94: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of Jbir-94. In the absence of specific official disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals. The foundational principle is that no experimental work should commence without a clear plan for the disposal of all resulting waste.[1]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) if available. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.
Core Principles for this compound Waste Management
All unused this compound, solutions containing this compound, and materials contaminated with this compound should be treated as hazardous chemical waste.
Key Prohibitions:
-
Do not dispose of this compound down the sink or drain.
-
Do not discard this compound in the regular trash.
-
Do not attempt to neutralize this compound with other chemicals unless it is a validated and approved institutional procedure.
Step-by-Step Disposal Procedures
The proper disposal method for this compound will depend on its form (solid or liquid solution) and local regulations. The following protocols provide a detailed methodology for the safe disposal of this compound waste, from initial collection to final handover for disposal.
Step 1: Waste Identification and Characterization
Before beginning any disposal procedure, it is crucial to characterize the waste. Consult the Safety Data Sheet (SDS) as the primary source of information for a specific chemical, which provides detailed guidance on physical and chemical properties, hazards, and disposal considerations in Section 13.[1] If an SDS for this compound is not available, the waste should be handled as hazardous until its properties are determined.
Step 2: Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions.[1]
-
Identify Waste Streams: Categorize waste based on its physical and chemical properties. At a minimum, segregate aqueous waste from organic solvent waste and solid waste from liquid waste.[1]
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Chemically contaminated sharps such as needles and scalpels should be segregated from other sharps.[1]
Step 3: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name "this compound". The label should also include the approximate concentration or percentage of each component, the date the waste was first added, and the contact information of the responsible researcher.
-
Storage: Keep waste containers closed at all times, except when adding waste.[1][2] Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure secondary containment is used for all liquid waste containers to prevent spills.[2]
-
Container Integrity: Do not overfill waste containers; leave at least 10% of the container volume as headspace to allow for expansion.[2] Once full, securely fasten the lid and wipe the exterior of the container clean.[2]
Step 4: Decontamination of Labware
-
Glassware and Equipment: All labware that has come into contact with this compound should be decontaminated. Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) into a designated waste container.[3] This first rinse must be collected and disposed of as hazardous liquid waste.[2]
-
Surfaces: Clean any contaminated surfaces with a suitable solvent and absorbent materials. Dispose of these cleaning materials as hazardous chemical waste.[3]
Step 5: Final Disposal
-
Arrangement for Pickup: Store the sealed hazardous waste containers in a designated and secure area until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3]
-
Probable Disposal Method: Based on the common practices for organic compounds used in research, the most probable method of disposal for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage potentially hazardous combustion byproducts.[2]
Data Presentation: Key Disposal and Safety Information
| Category | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a standard laboratory coat should be worn when handling this compound and its waste.[3] |
| Handling Location | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] |
| Waste Segregation | Segregate this compound waste from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents, acids, or bases.[2] |
| Empty Container Disposal | The first rinse of an empty this compound container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2] |
| Spill Management | For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use absorbent materials to contain it. Decontaminate the spill area and dispose of cleaning materials as hazardous waste.[3] |
| Regulatory Compliance | Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste management.[3] |
Experimental Protocols: Neutralization of Acidic or Basic Waste
This protocol is a general procedure and should only be performed if the waste has been characterized as acidic or basic and neutralization is an approved institutional procedure.
-
Preparation: Perform the procedure in a certified chemical fume hood while wearing appropriate PPE. Place a large beaker on a stir plate and add a stir bar.
-
Dilution: Add a large volume of cold water to the beaker. Slowly pour the acidic or basic waste solution into the water with constant, gentle stirring to dissipate any heat generated.
-
Neutralization:
-
For Acidic Waste: Slowly add a basic neutralizing agent (e.g., sodium bicarbonate) in small increments. Be cautious, as this can cause gas evolution (foaming).
-
For Basic Waste: Slowly add an acidic neutralizing agent (e.g., dilute HCl) dropwise.
-
-
Monitoring: After each addition, allow the solution to mix thoroughly. Check the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.
-
Cooling and Final Check: Allow the solution to cool to room temperature and re-check the pH to ensure it remains in the neutral range.
-
Disposal: Once confirmed to be within the acceptable pH range and approved by local regulations, the neutralized solution may be flushed down the sanitary sewer with at least 20 parts water.
The above protocol is adapted from general laboratory chemical waste procedures.[1]
Mandatory Visualizations
Caption: Workflow for the Proper Disposal of this compound Waste.
References
Essential Safety and Handling Protocols for Jbir-94
Disclaimer: No specific Safety Data Sheet (SDS) for Jbir-94 was located. The following guidance is based on the general properties of phenolic compounds and bioactive microbial metabolites and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This compound is an antioxidative phenolic compound derived from a novel Streptomyces species.[1] As with any novel chemical entity, it is crucial to handle this compound with a high degree of caution until its toxicological properties are fully characterized. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals to minimize exposure and ensure safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential hazards associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary PPE | Secondary/Specialized PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (Double-gloved recommended)- Lab Coat- Safety Glasses with Side Shields | - Face shield if there is a risk of dust generation- Use of a chemical fume hood or powder containment hood is mandatory |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Chemical splash goggles for larger volumes or when there is a splash hazard- Work within a certified chemical fume hood |
| Cell Culture/In Vitro Assays | - Sterile Nitrile Gloves- Lab Coat- Safety Glasses | - Use of a biological safety cabinet (BSC) is recommended to maintain sterility and containment |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Chemical-resistant apron and splash goggles if handling bulk liquid waste |
Experimental Protocol for Safe Handling of this compound
The following procedural steps provide a framework for the safe handling of this compound from receipt to disposal.
1. Pre-Experiment Preparation:
- Consult Safety Resources: Always review general laboratory safety protocols and guidelines for handling novel bioactive compounds.[2][3][4]
- Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood or biological safety cabinet to minimize the risk of inhalation and contamination.[5]
- Assemble PPE: Before handling the compound, ensure all necessary personal protective equipment is readily available and in good condition.[6][7][8]
2. Handling and Preparation of this compound:
- Weighing: When weighing solid this compound, use a powder containment hood or a chemical fume hood to prevent the inhalation of fine particles. Use anti-static weighing paper and tools.
- Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
3. Experimental Procedures:
- Execution: Conduct all experimental manipulations involving this compound within a chemical fume hood or a biological safety cabinet.
- Avoid Contamination: Use dedicated laboratory equipment when possible. If not feasible, thoroughly clean and decontaminate all equipment after use according to your institution's standard operating procedures.
4. Spill and Emergency Procedures:
- Spill Cleanup: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazard. For small spills, use an appropriate chemical spill kit, wearing the prescribed PPE.
- Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.
5. Disposal Plan:
- Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container. This includes pipette tips, gloves, and any other disposable materials that have come into contact with the compound.
- Waste Disposal: Dispose of hazardous waste according to your institution's and local environmental regulations. Do not dispose of this compound down the drain.
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound and JBIR-125, antioxidative phenolic compounds from Streptomyces sp. R56-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. LAB SAFETY - BIOBASE [biobase.cc]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. PPE & Safety in Lab - Prac. Microbiology | PPTX [slideshare.net]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
